DPPC-d71
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H80NO8P |
|---|---|
分子量 |
805.5 g/mol |
IUPAC名 |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 |
InChIキー |
KILNVBDSWZSGLL-HVUNPKJASA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of DPPC-d71
This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71). It is intended for researchers, scientists, and professionals in drug development who utilize deuterated lipids in their work. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and includes a visualization of a common experimental workflow.
Core Physical and Chemical Properties
This compound is a deuterated form of the saturated phospholipid DPPC. The deuteration, particularly in the acyl chains, has a notable effect on its physical properties, primarily a depression of the phase transition temperature.
General Properties
| Property | Value | Reference |
| Chemical Formula | C40H9D71NO8P | [1] |
| Formula Weight | 805.5 g/mol | [1] |
| Synonyms | d71-DPPC; 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphocholine-d9; Dipalmitoyl phosphatidylcholine-d71; 16:0-d31 / 16:0-d31 PC-d9; deuterated DPPC; deuterated PC; d-DPPC; 16:0 PC – d71 | [1] |
| Deuterium Enrichment | ≥ 97% (except 60-80% on the alpha positions) | [1] |
| Storage Temperature | -20°C | [1] |
Thermal Properties
The melting point (Tm), or main phase transition temperature, is a critical parameter for phospholipids (B1166683), marking the transition from a gel phase to a liquid-crystalline phase. Studies have shown that deuteration of the acyl chains in saturated phospholipids leads to a decrease in this transition temperature. For DPPC, this decrease is reported to be in the range of 3-5 °C, with a specific study noting a depression of 4.3 ± 0.1 °C for chain-deuterated lipids.
| Property | DPPC (Non-deuterated) | This compound (Estimated) | Reference |
| Main Phase Transition (Tm) | 41-42 °C | ~37-38 °C | [2][3][4][5] |
| Pre-transition Temperature | ~35-36 °C | Likely lowered | [2] |
| Effect of Deuteration on Tm | Not Applicable | -4.3 ± 0.1 °C | [1] |
Solubility
DPPC and its deuterated analogue are amphipathic molecules, leading to poor solubility in water and good solubility in many organic solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Organic Solvents (e.g., Chloroform, Ethanol) | Soluble. For instance, DPPC is soluble in ethanol (B145695) at approximately 30 mg/mL. | [6] |
| DMSO | Insoluble |
Experimental Protocols
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermotropic properties of lipids. It measures the heat flow associated with phase transitions as a function of temperature.
Objective: To determine the main phase transition temperature (Tm) and pre-transition temperature of this compound liposomes.
Materials:
-
This compound powder
-
Buffer solution (e.g., 10 mM Tris buffer, pH 7.4)
-
DSC instrument
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation:
-
A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The lipid film is dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a known volume of the buffer solution to a final concentration (e.g., 2 mg/mL) to form a multilamellar vesicle (MLV) suspension.[2]
-
The suspension is vortexed and may be subjected to several freeze-thaw cycles to ensure homogeneity.
-
-
DSC Analysis:
-
A precise volume of the lipid suspension is hermetically sealed into an aluminum DSC pan.
-
An identical volume of the buffer is sealed in a reference pan.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant scan rate (e.g., 40 °C/h) over a temperature range that encompasses the expected phase transitions (e.g., 20 °C to 60 °C).[7]
-
The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.[7][8]
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.
-
The temperature at the peak maximum of the main endotherm is taken as the Tm.[2]
-
The data is typically baseline-corrected and normalized to the lipid concentration.
-
Visualizations
Experimental Workflow for DSC Analysis
Caption: Workflow for determining the phase transition temperature of this compound using DSC.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to DPPC-d71: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71), a deuterated phospholipid crucial for advanced research in membrane science, drug delivery, and structural biology. This document details its chemical structure, isotopic labeling, physicochemical properties, and its application in sophisticated analytical techniques.
Chemical Structure and Isotopic Labeling
This compound is a saturated phospholipid where 71 hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it an invaluable tool for techniques such as nuclear magnetic resonance (NMR) spectroscopy and neutron scattering, where the difference in nuclear properties between hydrogen and deuterium provides unique analytical advantages.
The isotopic labeling in this compound is strategically distributed across the molecule. The two palmitoyl (B13399708) acyl chains are perdeuterated, contributing 62 deuterium atoms (d62). The remaining nine deuterium atoms (d9) are located on the choline (B1196258) headgroup. This specific labeling pattern allows researchers to probe the structure and dynamics of both the hydrophobic core and the hydrophilic headgroup of lipid bilayers independently.
Chemical Formula: C40H9D71NO8P
Below is a diagram illustrating the chemical structure of this compound, highlighting the positions of the deuterium atoms.
Caption: Chemical structure of this compound with deuterated palmitoyl chains and choline headgroup.
Physicochemical Properties
The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart, DPPC. This and other key properties are summarized in the table below.
| Property | DPPC (Non-labeled) | This compound |
| Chemical Formula | C40H80NO8P | C40H9D71NO8P |
| Molecular Weight | 734.04 g/mol | 805.5 g/mol [1] |
| Synonyms | 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine | d71-DPPC; 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphocholine-d9; Dipalmitoyl phosphatidylcholine-d71[1] |
| Isotopic Purity | N/A | ≥98% |
| Physical State | White powder | Solid |
| Storage Temperature | -20°C | -20°C[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the use of deuterated precursors. While specific proprietary protocols may vary, a general synthetic strategy involves the esterification of sn-glycero-3-phosphocholine with deuterated palmitic acid.
A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. The starting materials are sn-glycero-3-phosphocholine and perdeuterated palmitic acid (palmitic acid-d31).
The general workflow for the synthesis is outlined below:
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocols: Applications in Advanced Research
This compound is instrumental in a variety of biophysical and analytical techniques. Its unique isotopic composition allows for the selective observation of different parts of the lipid molecule and their interactions within a membrane environment.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for studying the structure and dynamics of lipid membranes. The use of deuterated lipids like this compound simplifies the complex proton NMR spectra and allows for the determination of molecular order and dynamics.
Objective: To determine the order parameters of the acyl chains and the dynamics of the headgroup in a DPPC bilayer.
Methodology:
-
Liposome Preparation:
-
This compound is dissolved in chloroform (B151607) or a chloroform/methanol mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to form multilamellar vesicles (MLVs).
-
The MLV suspension is subjected to several freeze-thaw cycles to ensure homogeneity.
-
-
NMR Sample Packing:
-
The hydrated lipid dispersion is centrifuged to form a pellet.
-
The pellet is carefully packed into a solid-state NMR rotor.
-
-
NMR Data Acquisition:
-
The rotor is placed in the NMR spectrometer.
-
Deuterium (²H) NMR spectra are acquired using a quadrupolar echo pulse sequence.
-
Experiments are typically performed at various temperatures to study phase transitions.
-
-
Data Analysis:
-
The quadrupolar splitting in the ²H NMR spectrum is measured.
-
The order parameter (SCD) for each deuterated segment is calculated from the quadrupolar splitting. This provides information about the motional freedom of the C-D bonds along the acyl chains and in the headgroup.
-
Neutron Scattering
Neutron scattering is a technique used to study the structure of materials at the atomic and molecular scale. The large difference in the neutron scattering length of hydrogen and deuterium makes isotopic substitution an extremely powerful tool in neutron scattering studies of biological membranes. By using this compound in combination with different H₂O/D₂O mixtures, specific components of a membrane system can be made "invisible" to neutrons, allowing for the detailed structural characterization of the remaining components.
Objective: To determine the thickness and structure of a DPPC bilayer.
Methodology:
-
Sample Preparation (Supported Lipid Bilayer):
-
A silicon substrate is cleaned and functionalized.
-
A solution of this compound in an organic solvent is spread on a water subphase in a Langmuir-Blodgett trough.
-
The lipid monolayer is compressed to the desired surface pressure.
-
The monolayer is transferred to the silicon substrate to form a supported lipid bilayer.
-
-
Neutron Reflectometry Experiment:
-
The supported lipid bilayer is mounted in a sample cell that allows for the exchange of the aqueous phase.
-
The sample is placed in a neutron reflectometer.
-
The reflectivity of neutrons from the sample is measured as a function of the scattering vector (Qz).
-
Measurements are performed with different H₂O/D₂O ratios (contrast variation) to highlight different parts of the bilayer.
-
-
Data Analysis:
-
The reflectivity profiles are fitted to a model of the scattering length density (SLD) profile of the bilayer.
-
The SLD profile provides information about the thickness, composition, and roughness of the different layers of the membrane (e.g., headgroups, acyl chains).
-
The general experimental workflow for studying lipid membranes using deuterated lipids is depicted below:
Caption: General experimental workflow for the application of this compound in biophysical studies.
Conclusion
This compound is a powerful tool for researchers in the fields of membrane biophysics, drug development, and materials science. Its specific isotopic labeling allows for detailed structural and dynamic studies of lipid bilayers that are not possible with non-labeled lipids. The methodologies outlined in this guide provide a starting point for the application of this compound in advanced research, enabling a deeper understanding of the complex behavior of biological membranes.
References
An In-depth Technical Guide to the Main Transition Temperature of Hydrated DPPC-d71 Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the main transition temperature (Tm) of hydrated dipalmitoylphosphatidylcholine-d71 (DPPC-d71) bilayers. It includes quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in the fields of biophysics, materials science, and pharmacology.
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of eukaryotic cell membranes and is widely used as a model system for studying the structure and function of biological membranes. The deuterated form, this compound, where the 71 hydrogen atoms on the acyl chains are replaced with deuterium (B1214612), is a powerful tool in various biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. The main phase transition temperature (Tm) is a critical parameter that characterizes the transformation of the lipid bilayer from a well-ordered gel phase (Lβ') to a fluid, liquid-crystalline phase (Lα). This transition is accompanied by significant changes in the physical properties of the bilayer, including its fluidity, permeability, and thickness. Understanding the Tm of this compound is crucial for designing and interpreting experiments that utilize this deuterated lipid.
The Isotope Effect on the Main Transition Temperature
The substitution of hydrogen with deuterium in the acyl chains of DPPC has a notable effect on its main transition temperature. This "isotope effect" results in a decrease in the Tm compared to its non-deuterated counterpart. Studies have shown that the deuteration of the acyl chains in DPPC leads to a reduction in the main transition temperature by approximately 2 to 5°C.[1][2] This decrease is attributed to the subtle differences in the van der Waals interactions and the vibrational dynamics of C-D bonds compared to C-H bonds, which collectively influence the packing and stability of the lipid acyl chains in the gel phase.
Quantitative Data on Main Transition Temperatures
The following table summarizes the main transition temperatures (Tm) for both non-deuterated (DPPC) and deuterated DPPC bilayers under fully hydrated conditions, as determined by various experimental techniques.
| Lipid Species | Experimental Technique | Main Transition Temperature (Tm) | Reference |
| DPPC (non-deuterated) | Differential Scanning Calorimetry (DSC) | 41.4 °C | [3][4] |
| DPPC (non-deuterated) | Differential Scanning Calorimetry (DSC) | 41.5 °C | [5] |
| DPPC (non-deuterated) | Differential Scanning Calorimetry (DSC) | ~42 °C | |
| DPPC-d31 (sn-1 chain deuterated) | Deuterium NMR (²H NMR) & DSC | ~40 °C (main transition) | |
| Deuterated DPPC | Differential Scanning Microcalorimetry | 3-5 °C lower than non-deuterated DPPC |
Note: this compound refers to perdeuteration of the acyl chains. While some studies use partially deuterated lipids like DPPC-d31, the general trend of a decreased Tm holds. Based on the available data, the Tm of fully hydrated this compound bilayers is expected to be in the range of 36-39 °C .
Experimental Protocols
The most common and accurate method for determining the main transition temperature of lipid bilayers is Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with the phase transition, providing a direct measurement of the Tm and the enthalpy of the transition (ΔH).
Protocol for Determining Tm of this compound Bilayers using DSC
1. Materials and Reagents:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (this compound) powder
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) or deionized water)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Nitrogen gas source
-
Vacuum desiccator
-
Differential Scanning Calorimeter
2. Preparation of Multilamellar Vesicles (MLVs):
-
Lipid Film Hydration:
-
Dissolve a known amount of this compound in an organic solvent in a round-bottom flask.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the inner surface of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer (above the expected Tm, e.g., 50-60 °C) to the lipid film.
-
Vortex the flask for several minutes until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).
-
To ensure homogeneity, the suspension can be subjected to several freeze-thaw cycles.
-
3. Differential Scanning Calorimetry (DSC) Measurement:
-
Sample Preparation:
-
Accurately transfer a known amount of the MLV suspension into a DSC sample pan.
-
Prepare a reference pan containing the same volume of the hydration buffer.
-
Hermetically seal both the sample and reference pans.
-
-
DSC Scan:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected pre-transition temperature (e.g., 20-25 °C).
-
Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 55-60 °C).
-
Record the differential heat flow as a function of temperature.
-
Typically, a second heating scan is performed to ensure the reproducibility of the thermogram.
-
4. Data Analysis:
-
The main transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition in the DSC thermogram.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the main transition temperature of hydrated this compound bilayers using Differential Scanning Calorimetry.
References
- 1. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]
- 3. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue [mdpi.com]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
The Amphipathic Nature of Deuterated Dipalmitoylphosphatidylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a ubiquitous phospholipid and a primary constituent of eukaryotic cell membranes and pulmonary surfactant.[1][2] Its defining characteristic is its amphipathic nature, possessing a hydrophilic (water-loving) head group and two hydrophobic (water-fearing) tails.[1][3] This dual characteristic dictates its self-assembly into bilayer structures, forming the fundamental architecture of biological membranes.
This guide focuses on the deuterated form of DPPC (d-DPPC), where hydrogen atoms, typically on the acyl chains, are replaced with deuterium (B1214612). This isotopic substitution is a powerful, non-invasive tool in biophysical studies. While minimally altering the fundamental physicochemical properties, deuteration provides a unique "contrast" for advanced analytical techniques like Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7] This allows researchers to probe the structure, dynamics, and interactions of lipid membranes with unprecedented detail, making d-DPPC an invaluable molecule in membrane biophysics, membrane protein studies, and drug delivery system development.
Core Physicochemical Properties and the Impact of Deuteration
The amphipathic behavior of d-DPPC is rooted in its molecular structure. The molecule consists of a polar phosphatidylcholine head group, which readily interacts with aqueous environments, and two nonpolar, deuterated palmitic acid tails that are repelled by water.[1] This structure drives d-DPPC molecules to spontaneously organize in water to minimize unfavorable interactions, leading to the formation of structures like monolayers, micelles, and, most importantly, lipid bilayers.[1]
Deuteration, while a subtle modification, induces measurable changes in the physical properties of DPPC. The primary effects are:
-
Phase Transition Temperature (Tm): The substitution of hydrogen with the heavier deuterium isotope in the acyl chains leads to a decrease in the gel-to-liquid crystalline phase transition temperature. For saturated lipids, this reduction is consistently observed to be around 4.3 ± 0.1 °C for chain-deuterated lipids compared to their protiated counterparts.[4]
-
Bilayer Structure: At a molecular level, deuteration can slightly alter the packing and dimensions of the lipid bilayer. Studies have shown that deuterated acyl chains can cause a small reduction in the lamellar repeat spacing and overall bilayer thickness.[4]
-
Neutron Scattering Length Density (SLD): This is the most significant consequence of deuteration for experimental purposes. Hydrogen and deuterium have very different neutron scattering lengths. By replacing hydrogen with deuterium, the SLD of the lipid tails is dramatically increased, making them "visible" in neutron scattering experiments and allowing them to be distinguished from protiated components or the solvent.[5][8]
Data Presentation
The following tables summarize key quantitative data for protiated and deuterated DPPC, highlighting the effects of isotopic substitution.
Table 1: Comparison of Physicochemical Properties
| Property | DPPC (Protiated) | d-DPPC (Chain Deuterated, e.g., d62) | Reference(s) |
| Molar Mass ( g/mol ) | 734.05 | ~796.63 | [1] |
| Main Phase Transition Temp. (Tm) | ~41 °C (314 K) | ~37 °C (310 K) | [4][9][10] |
| Bending Rigidity Coefficient (Gel Phase) | (5.0 ± 3.3) x 10⁻²⁰ J | Not explicitly different, but phase transition shift is key | [10] |
| Area per Lipid (Fluid Phase) | ~63 Ų | Slightly smaller due to increased van der Waals interactions | [4] |
Table 2: Representative Neutron Scattering Length Densities (SLD)
| Component | SLD (x 10⁻⁶ Å⁻²) | Notes | Reference(s) |
| H₂O | -0.56 | [8] | |
| D₂O | 6.35 | Provides high contrast | [8] |
| DPPC Headgroup | ~1.7 | [8] | |
| DPPC Acyl Tails (Protiated) | ~-0.4 | Nearly "invisible" in D₂O ("contrast matched") | [8] |
| d-DPPC Acyl Tails (d62) | ~6.37 | High contrast against H₂O and protiated molecules | [8] |
Mandatory Visualizations
The following diagrams illustrate the key structural and logical concepts related to d-DPPC's amphipathic nature and its study.
Caption: Molecular structure of amphipathic d-DPPC.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications [apo.ansto.gov.au]
- 7. Synthesis, analysis and application of specifically deuterated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Self-Assembly of DPPC-d71 in Aqueous Environments
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), specifically its deuterated form DPPC-d71, in aqueous solutions. Understanding the behavior of this phospholipid is critical for its application in creating model biological membranes and as a fundamental component in advanced drug delivery systems, such as liposomes. The deuteration of the acyl chains (d71) makes it particularly well-suited for analysis with neutron scattering techniques.
Core Principles of DPPC Self-Assembly
DPPC is an amphiphilic molecule, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic palmitoyl (B13399708) tails. This dual nature drives its self-assembly in water to minimize the unfavorable contact between the hydrophobic tails and the aqueous environment.[1] Depending on factors such as concentration, temperature, and ionic strength, DPPC can form various supramolecular structures, including micelles, lamellar bilayers, and vesicles (liposomes).[1][2]
The thermodynamic behavior of DPPC in water is characterized by distinct phase transitions, which correspond to changes in the ordering and packing of the lipid molecules.[3] These transitions are crucial as they significantly alter the physical properties of the resulting assemblies, such as membrane fluidity, thickness, and permeability.
Thermodynamic Properties and Phase Transitions
The phase behavior of fully hydrated DPPC bilayers is well-documented and can be precisely measured using techniques like Differential Scanning Calorimetry (DSC).[3][4] As temperature increases, DPPC transitions through several distinct phases.[5]
-
Sub-gel Phase (Lc or Lc') : A crystalline state observed at low temperatures, characterized by highly ordered, tightly packed acyl chains.
-
Gel Phase (Lβ') : The acyl chains are in a more ordered, all-trans conformation, and the bilayer is relatively rigid.[5]
-
Ripple Phase (Pβ') : An intermediate phase between the gel and liquid crystalline states, characterized by a periodic, wave-like undulation of the bilayer.[5][6]
-
Liquid Crystalline Phase (Lα) : Above the main transition temperature, the acyl chains become disordered and fluid, allowing for greater lateral mobility of the lipid molecules.[5] This phase is most relevant for mimicking biological membranes.
The key thermal events are the "pretransition" from the Lβ' to the Pβ' phase and the "main transition" from the Pβ' to the Lα phase.[3]
Caption: Thermotropic phase transitions of fully hydrated DPPC bilayers.
Table 1: Thermodynamic Parameters for DPPC Phase Transitions
| Transition | Transition Temperature (°C) | Enthalpy Change (ΔH) (kcal/mol) | Reference |
| Pretransition (Lβ' → Pβ') | ~35 | ~1.0 - 1.8 | [4][7] |
| Main Transition (Lβ' → Lα) | ~41.5 | ~7.0 - 8.7 | [3][4][7] |
Note: Values can vary slightly based on the specific experimental conditions (e.g., scan rate, hydration level) and vesicle type (unilamellar vs. multilamellar).[7]
Structural Characteristics of DPPC Assemblies
The self-assembled structures of DPPC, particularly vesicles, have been extensively characterized using Small-Angle Neutron Scattering (SANS) and Cryo-Transmission Electron Microscopy (Cryo-TEM). SANS is especially powerful for this compound in D₂O, as the deuteration provides excellent contrast for determining precise structural parameters.[8][9]
Table 2: Structural Parameters of DPPC Bilayers in the Liquid Crystalline Phase (T > 42°C)
| Parameter | Typical Value | Experimental Technique | Reference |
| Bilayer Thickness | 3.6 - 5.0 nm | Cryo-TEM, SANS | [10][11][12] |
| Area per Lipid Molecule | 60 - 65 Ų | SANS | [12][13] |
| Vesicle Size (Unilamellar) | 30 - 250 nm | Cryo-TEM, DLS | [10][14][15] |
Note: Bilayer thickness is greater in the more ordered gel phase (~5.4 nm).[12] Vesicle size is highly dependent on the preparation method.
Detailed Experimental Protocols
Reproducible formation and characterization of this compound assemblies are paramount for research and development. The following sections outline standard protocols for key experimental techniques.
Caption: Experimental workflow for this compound vesicle preparation and characterization.
This method produces a relatively uniform population of unilamellar vesicles.[9]
-
Lipid Film Formation : Dissolve a known quantity of this compound powder in a suitable organic solvent (e.g., chloroform). Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film on the walls of a round-bottom flask.[16]
-
Hydration : Add the aqueous buffer of choice (for SANS, this is typically D₂O) to the flask. The buffer should be pre-heated to a temperature above the main transition temperature (Tₘ) of DPPC (e.g., 50-60 °C) to ensure the lipids are in the fluid Lα phase.[9]
-
MLV Formation : Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional) : To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.
-
Extrusion : Load the MLV suspension into a pre-heated extruder device fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Force the suspension through the membrane 11-21 times.[9] This process ruptures the MLVs and forces them to re-form into LUVs with a diameter close to the pore size of the membrane.
-
Storage : Store the resulting LUV suspension at a temperature above Tₘ to prevent aggregation and fusion, or at 4 °C for short-term storage.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[7][17]
-
Sample Preparation : Prepare a concentrated this compound vesicle solution (typically 1-15 mg/mL).[9][18]
-
Loading : Accurately pipette a small volume (e.g., 10-20 µL) of the vesicle suspension into a DSC sample pan. Pipette an identical volume of the matched buffer into a reference pan.
-
Sealing : Hermetically seal both the sample and reference pans to prevent solvent evaporation during the scan.
-
Thermal Program : Place the pans in the calorimeter. Equilibrate the system at a starting temperature (e.g., 10 °C).
-
Scanning : Initiate a temperature scan at a controlled rate (e.g., 1-2 °C/min) up to a final temperature well above the expected transitions (e.g., 60 °C).[18] Record the differential heat flow. Multiple heating and cooling cycles are often performed to check for reversibility.
-
Data Analysis : Analyze the resulting thermogram to identify the peak temperatures (Tₘ) and integrate the area under the peaks to calculate the transition enthalpy (ΔH).
SANS is a powerful technique for determining the nanoscale structure of materials. For this compound, using D₂O as the solvent creates high contrast between the deuterated lipid tails and the solvent, allowing for detailed structural analysis of the bilayer.[8][9]
-
Sample Preparation : Prepare this compound LUVs in a D₂O-based buffer using the extrusion method described above. The lipid concentration is typically in the range of 1-10 mg/mL.
-
Loading : Load the sample into a quartz cuvette (e.g., 1-2 mm path length).
-
Instrument Setup : Place the sample in the SANS instrument's sample holder, which is temperature-controlled. Set the instrument configuration to cover a relevant Q-range (scattering vector range), typically from ~0.003 to 0.5 Å⁻¹.[9]
-
Data Collection : Collect scattering data at various temperatures, particularly below, at, and above the phase transitions (e.g., 20 °C, 38 °C, and 46 °C).[5] Also, collect data for the buffer alone for background subtraction.
-
Data Reduction and Modeling : Reduce the raw 2D scattering data to a 1D intensity vs. Q plot. Analyze the scattering curve using appropriate models (e.g., a strip-function or multi-lamellar shell model) to extract structural parameters like bilayer thickness, area per lipid, and lamellarity.[12]
Caption: Factors influencing the self-assembly of this compound in aqueous solution.
Cryo-TEM allows for the direct visualization of the lipid assemblies in their hydrated, near-native state.
-
Sample Preparation : Prepare this compound vesicles at the desired concentration.
-
Grid Preparation : Place a TEM grid with a holey carbon film in a vitrification robot (e.g., Vitrobot). The chamber should be maintained at a controlled temperature and near 100% humidity.
-
Blotting and Plunging : Apply a small droplet (3-4 µL) of the vesicle suspension to the grid. The grid is then blotted with filter paper to create an ultra-thin aqueous film. Immediately plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, trapping the vesicles in a layer of amorphous ice.
-
Imaging : Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope. Maintain the sample at liquid nitrogen temperature throughout imaging.
-
Data Acquisition : Acquire images at low electron doses to minimize radiation damage. Analyze the images to determine vesicle morphology (e.g., unilamellar, multilamellar), size distribution, and bilayer thickness.[10][11]
References
- 1. Lipid self-assembly and lectin-induced reorganization of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of vesicle formation from lipid droplets: mechanism and controllability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural changes in dipalmitoylphosphatidylcholine bilayer promoted by Ca2+ ions: a small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of dipalmitoylphosphatidylcholine vesicle curvature on the reaction with human apolipoprotein A-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of phosphatidylcholine/phosphatidylinositol sonicated vesicles. Effects of phospholipid composition on vesicle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Chain-Perdeuterated DPPC in Membrane Biophysics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of chain-perdeuterated dipalmitoylphosphatidylcholine (DPPC-d62) in the field of membrane biophysics. The strategic replacement of hydrogen with deuterium (B1214612) in the acyl chains of DPPC offers a powerful, non-invasive probe for investigating the structure, dynamics, and interactions of lipid membranes. This isotopic labeling is particularly advantageous for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed characterization of membrane properties that are often inaccessible with other methods.
Synthesis of Chain-Perdeuterated Phospholipids (B1166683)
The synthesis of chain-perdeuterated phospholipids like DPPC-d62 is crucial for their application in biophysical studies. While various methods exist, chemoenzymatic approaches have proven effective for producing high-purity, chain-deuterated lipids. These methods combine the efficiency of chemical synthesis with the specificity of enzymatic reactions.
A general strategy involves the use of perdeuterated fatty acids, which can be produced through methods like platinum-catalyzed H/D exchange. These deuterated fatty acids are then incorporated into the phospholipid backbone. For mixed-acyl chain phospholipids, enzyme-catalyzed regioselective hydrolysis and esterification can be employed to substitute a specific acyl chain with a perdeuterated analogue.[1] This approach allows for the production of lipids with high chemical and isotopic purity, which is essential for accurate data interpretation in scattering and spectroscopy experiments.[1]
Applications in Key Experimental Techniques
The primary advantage of using chain-perdeuterated DPPC lies in its ability to enhance the capabilities of several biophysical techniques.
Neutron scattering, including small-angle neutron scattering (SANS) and neutron reflectometry (NR), is a powerful tool for studying the structure of biological membranes on the nanometer scale.[2][3] The utility of this technique is greatly enhanced by isotopic substitution. Hydrogen (¹H) and its heavier isotope deuterium (²H or D) have significantly different neutron scattering lengths (-3.74 fm for ¹H and +6.67 fm for ²H).[3] This difference allows for contrast variation studies.
By selectively deuterating the acyl chains of DPPC, researchers can "contrast match" different parts of the membrane or surrounding solvent (e.g., D₂O vs. H₂O) to make them effectively invisible to neutrons. This allows for the unambiguous determination of membrane thickness, the location of proteins or drugs within the bilayer, and the characterization of lipid domains. For instance, the scattering length density (SLD) of deuterated DPPC acyl tails is around 6.37 x 10⁻⁶ Å⁻², which is very close to that of heavy water, making it possible to highlight the structure of non-deuterated components within the membrane.
References
- 1. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DPPC-d71 in Advancing Model Membrane Research: A Technical Guide
December 2025
Introduction
Model membranes are indispensable tools in biophysical research, providing simplified and controllable systems to investigate the complex structure and function of biological membranes. Among the vast array of lipids used to construct these models, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is one of the most extensively studied, primarily due to its well-defined phase behavior and relevance to biological systems, such as pulmonary surfactant. The deuterated analogue, DPPC-d71, in which the 62 hydrogens of the acyl chains and the 9 hydrogens of the choline (B1196258) headgroup are replaced with deuterium (B1214612), has emerged as a powerful probe for specific analytical techniques. This technical guide provides an in-depth overview of the role of this compound in model membranes, tailored for researchers, scientists, and drug development professionals. We will delve into its unique properties, detail experimental methodologies, and present quantitative data to facilitate its application in membrane research.
The primary utility of this compound, and deuterated lipids in general, lies in its application in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[1][2] In neutron scattering techniques like Small-Angle Neutron Scattering (SANS), the significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation".[3] This enables researchers to selectively highlight or mask different components within a complex assembly, such as a protein embedded in a lipid bilayer, providing unparalleled structural insights.[4] Similarly, in solid-state NMR, deuterium labeling simplifies complex proton spectra and provides a direct probe of molecular order and dynamics within the membrane.[1][2]
Physicochemical Properties of DPPC and its Deuterated Analogues
The physical properties of DPPC bilayers are highly dependent on temperature, transitioning from a well-ordered gel phase (Lβ') at lower temperatures to a fluid, liquid-crystalline phase (Lα) at higher temperatures. This main phase transition (Tm) is a critical parameter in the study of membrane biophysics. The presence of deuterium can subtly alter these properties. Below is a compilation of key physicochemical parameters for DPPC and its deuterated forms.
| Property | DPPC (Hydrogenated) | DPPC-d62 (Chain Deuterated) | Notes |
| Main Transition Temperature (Tm) | ~41 °C[5][6] | Slightly lower than hydrogenated DPPC | The exact Tm can vary slightly depending on the experimental conditions and the specific deuteration pattern. |
| Area per Lipid (AL) - Gel Phase | ~0.48 nm² | Similar to hydrogenated DPPC | The area per lipid is a measure of the lateral packing of the lipid molecules. |
| Area per Lipid (AL) - Fluid Phase | ~0.64 nm²[7] | Similar to hydrogenated DPPC | In the fluid phase, the lipid chains are more disordered, leading to a larger area per lipid. |
| Bilayer Thickness (dHH) - Gel Phase | ~4.5 nm[8] | Similar to hydrogenated DPPC | This is the headgroup-to-headgroup distance of the bilayer. |
| Bilayer Thickness (dHH) - Fluid Phase | ~3.8 nm[8][9] | Similar to hydrogenated DPPC | The bilayer thins in the fluid phase due to the increased disorder of the acyl chains. |
Experimental Protocols
The use of this compound in model membrane studies involves several key experimental stages, from the preparation of the model membrane system to the application of specific analytical techniques.
Preparation of Unilamellar Vesicles (Liposomes)
Unilamellar vesicles are a common type of model membrane. The following is a generalized protocol for their preparation using the extrusion method.
Materials:
-
This compound powder
-
Buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath or heating block
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the container.
-
Place the container in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of DPPC (~41°C) to ensure proper hydration and formation of multilamellar vesicles (MLVs).[10]
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane of the desired pore size.
-
Heat the extruder to a temperature above the Tm of DPPC.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) of a defined size.[10][11]
-
-
Characterization:
-
The size distribution of the prepared vesicles can be determined using Dynamic Light Scattering (DLS).
-
Below is a Graphviz diagram illustrating the workflow for preparing unilamellar vesicles.
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for studying the structure of macromolecules and their complexes in solution. The use of this compound is particularly advantageous in SANS experiments.
Principle: By preparing this compound vesicles in a buffer containing a specific ratio of H₂O to D₂O (heavy water), the neutron scattering length density of the lipid bilayer can be matched to that of the solvent. This "contrast matching" effectively makes the lipid bilayer invisible to neutrons, allowing for the unambiguous characterization of any hydrogenated molecules, such as embedded proteins or interacting drugs.[3][4]
Generalized SANS Experimental Workflow:
-
Sample Preparation: Prepare unilamellar vesicles of this compound as described above in various H₂O/D₂O buffer mixtures. If studying a protein-lipid interaction, the protein would typically be hydrogenated.
-
SANS Measurement:
-
Place the sample in a quartz cuvette.
-
Expose the sample to a collimated beam of neutrons.
-
Measure the scattered neutrons as a function of the scattering angle.
-
-
Data Analysis:
-
The scattering data is analyzed using appropriate models to extract structural information, such as the radius of gyration, shape, and internal structure of the scattering objects.
-
The following diagram illustrates the principle of contrast variation in a SANS experiment.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of molecules in non-solution states, such as lipid bilayers.
Principle: Deuterium (²H) NMR of deuterated lipids provides detailed information about the orientation and dynamics of different segments of the lipid molecule.[1][2] The quadrupolar splitting of the deuterium signal is directly related to the order parameter of the C-²H bond, which reflects the motional freedom of that segment.[2] By using perdeuterated this compound, researchers can probe the order and dynamics of both the acyl chains and the headgroup.
Generalized Solid-State NMR Experimental Protocol:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of this compound by hydrating the lipid film with a minimal amount of buffer.
-
The hydrated lipid paste is then transferred to an NMR rotor.
-
-
NMR Measurement:
-
The rotor is placed in the solid-state NMR spectrometer.
-
²H NMR spectra are acquired at different temperatures, particularly around the phase transition temperature.
-
-
Data Analysis:
-
The quadrupolar splittings are measured from the spectra and used to calculate order parameter profiles along the lipid molecule.
-
The following diagram illustrates the relationship between molecular motion and the observed NMR signal.
Applications in Drug Development and Membrane Research
This compound based model membranes are instrumental in various areas of research, including drug development and the fundamental study of membrane-protein interactions.
Elucidating Drug-Membrane Interactions
Understanding how a drug candidate interacts with and permeates cell membranes is crucial for predicting its efficacy and potential toxicity. This compound model membranes can be used to study:
-
Drug Partitioning: By using techniques like SANS with contrast variation, the location and concentration of a hydrogenated drug within a this compound bilayer can be determined.
-
Membrane Perturbation: Deuterium NMR can reveal how a drug affects the order and dynamics of the lipid molecules, providing insights into its mechanism of action. For instance, some antimicrobial peptides are known to disrupt the order of the lipid acyl chains, leading to membrane permeabilization.[12]
Investigating the Role of Cholesterol and Lipid Rafts
Cholesterol is a key component of mammalian cell membranes and is known to modulate their physical properties. The interaction between DPPC and cholesterol leads to the formation of a liquid-ordered (Lo) phase, which is thought to be a model for lipid rafts. Deuterated DPPC has been instrumental in studying these cholesterol-induced domains.[13][14]
-
Domain Formation: Using techniques like ²H NMR, researchers can study the phase behavior of DPPC/cholesterol mixtures and characterize the properties of the coexisting liquid-disordered (Ld) and liquid-ordered (Lo) phases.[14]
-
Protein Sorting: By reconstituting proteins into DPPC/cholesterol model membranes, it is possible to investigate how proteins partition into or are excluded from these domains, which is a key aspect of their function in the cell.
The following diagram illustrates the interaction of cholesterol with a DPPC bilayer.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterated molecules for Bio-SANS study - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. liposomes.ca [liposomes.ca]
- 11. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cholesterol on conformational disorder in dipalmitoylphosphatidylcholine bilayers. A quantitative IR study of the depth dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamics of Cell Membranes: A Technical Guide to Preliminary Investigations of DPPC-d71
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preliminary investigations of dipalmitoylphosphatidylcholine-d71 (DPPC-d71) lipid dynamics. As a deuterated analogue of a primary component of eukaryotic cell membranes, this compound serves as a powerful tool in biophysical studies, offering unparalleled insights into membrane structure, fluidity, and intermolecular interactions. This document provides a comprehensive overview of the key experimental techniques, quantitative data, and detailed methodologies essential for researchers in the fields of membrane biophysics, drug discovery, and materials science.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from studies of DPPC and its deuterated analogues. While specific comprehensive datasets for this compound are not abundantly available in the public literature, the data from closely related deuterated species provide valuable benchmarks.
| Parameter | Value | Experimental Condition | Technique |
| Area per Lipid (A) | 63.0 ± 1.0 Ų | 50°C, Fully hydrated | X-ray and Neutron Scattering[1] |
| Bilayer Thickness (D_B) | 44.5 ± 0.3 Å | 30°C, Unilamellar vesicles in D₂O | Small-Angle Neutron Scattering (SANS)[2] |
| Bending Rigidity (κ) | (5.0 ± 3.3) x 10⁻²⁰ J | 295 K | Flicker Noise Spectroscopy |
| Deuterium (B1214612) Order Parameter (S_CD) at C2 | ~0.2 | 323 K | Deuterium NMR |
| Deuterium Order Parameter (S_CD) at C15 | ~0.05 | 323 K | Deuterium NMR |
Table 1: Key Biophysical Parameters of DPPC Bilayers. This table presents a summary of important structural and dynamic properties of DPPC bilayers determined by various biophysical techniques.
| Deuterated Species | Parameter | Value | Technique |
| DPPC-d62 | Bilayer Thickness | Not specified | Neutron Scattering |
| DPPC-d13 | Molecular Surface Area | 63.0 Ų | Neutron and X-ray Scattering[1] |
| DPPC-d9 | Molecular Surface Area | 63.0 Ų | Neutron and X-ray Scattering[1] |
| DPPC-d70 | Thickness Fluctuations | Not specified | Neutron Spin Echo |
Table 2: Data from Various Deuterated DPPC Species. This table highlights the use of different deuterated DPPC molecules in biophysical studies and some of the key parameters measured.
Experimental Protocols
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy of this compound Bilayers
Solid-state NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. Deuterium (²H) NMR, in particular, provides detailed information on the orientation and mobility of the C-D bonds within the lipid acyl chains.
Methodology:
-
Sample Preparation:
-
This compound is dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.
-
The sample is subjected to several freeze-thaw cycles to ensure homogeneity.
-
The hydrated lipid dispersion is then transferred to a solid-state NMR rotor.
-
-
NMR Spectroscopy:
-
The experiments are typically performed on a high-field NMR spectrometer equipped with a solid-state probe.
-
A quadrupolar echo pulse sequence is commonly used for acquiring ²H NMR spectra.[3]
-
Spectra are recorded as a function of temperature to observe phase transitions and changes in lipid dynamics.
-
-
Data Analysis:
-
The deuterium order parameter (S_CD) is calculated from the quadrupolar splitting in the ²H NMR spectrum.
-
The order parameter profile as a function of carbon position along the acyl chain provides insights into the fluidity gradient of the membrane.
-
Neutron Scattering of this compound Bilayers
Neutron scattering is a powerful technique for determining the structure of lipid bilayers, including parameters like bilayer thickness and area per lipid. The large difference in scattering length between hydrogen and deuterium makes this compound an ideal probe for these studies.
Methodology:
-
Sample Preparation:
-
Unilamellar vesicles (ULVs) of this compound are prepared by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
The vesicles are prepared in D₂O to maximize the scattering contrast between the lipid and the solvent.
-
-
Small-Angle Neutron Scattering (SANS) Experiment:
-
The SANS experiment is performed at a dedicated neutron scattering facility.
-
A beam of neutrons with a specific wavelength is directed at the sample.
-
The scattered neutrons are detected by a 2D detector at various angles.
-
Data is collected as a function of the scattering vector, Q.
-
-
Data Analysis:
-
The scattering data is modeled using a form factor for a unilamellar vesicle.
-
The model is fit to the experimental data to extract structural parameters such as the bilayer thickness and the area per lipid molecule.
-
Logical Relationship of Key Concepts
The study of this compound lipid dynamics involves a logical progression from the molecular properties of the lipid to the collective behavior of the bilayer, which is then probed by sophisticated experimental techniques.
References
Methodological & Application
Preparation of DPPC-d71 Unilamellar Vesicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of unilamellar vesicles composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71). The physical properties of this compound are nearly identical to those of its non-deuterated counterpart, DPPC, allowing for the direct application of established vesicle preparation methodologies. The protocols outlined below—thin-film hydration followed by extrusion or sonication, and the detergent removal method—are standard procedures for generating small and large unilamellar vesicles (SUVs and LUVs, respectively).
Introduction
DPPC is a saturated phospholipid that is a major constituent of eukaryotic cell membranes and pulmonary surfactant.[1] Its deuterated form, this compound, is a valuable tool in various biophysical studies, including nuclear magnetic resonance (NMR) and neutron scattering experiments, where the deuterium (B1214612) labels provide enhanced structural and dynamic information. The preparation of unilamellar vesicles is a critical step for the use of this compound as a model membrane system in drug delivery research, membrane protein reconstitution, and studies of lipid bilayer properties.[2]
The key to successfully preparing this compound vesicles is to perform the hydration and any subsequent size reduction steps above its gel-to-liquid crystalline phase transition temperature (Tm), which is approximately 41°C.[1][3] Below this temperature, the lipid bilayers are in a rigid gel state, which hinders the formation of unilamellar structures.[3][4]
I. Thin-Film Hydration Followed by Extrusion
This is the most common and highly recommended method for producing LUVs with a controlled and uniform size distribution. The procedure involves depositing a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). These MLVs are then repeatedly passed through polycarbonate filters with a defined pore size to generate unilamellar vesicles.[4][5]
Experimental Protocol
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol 2:1 v/v mixture) in a round-bottom flask.[4]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[6]
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tm of DPPC (e.g., 50-60°C).[3][4] The final lipid concentration is typically in the range of 10-50 mg/mL.[3][4]
-
Hydrate the lipid film by gentle rotation or vortexing the flask. This process should be carried out in a water bath maintained above the Tm of DPPC to facilitate the formation of MLVs.[4] The resulting suspension will appear milky.
-
-
Extrusion:
-
Assemble a mini-extruder with two stacked polycarbonate filters of the desired pore size (e.g., 100 nm).[4] The extruder and filters should be pre-heated to the same temperature as the lipid suspension.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension back and forth through the filters for an odd number of passes (e.g., 11 or 21 times).[7] This ensures that the final vesicle population has been extruded through the filter an even number of times.
-
The extrusion process should result in a translucent or clear vesicle suspension.[7]
-
-
Storage:
-
Store the prepared unilamellar vesicles at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
-
Quantitative Data for DPPC Vesicles Prepared by Extrusion
| Parameter | 100 nm Filter | 50 nm Filter | Reference |
| Mean Diameter (nm) | 117 ± 52 | ~67 | [4] |
| Polydispersity Index (PDI) | Typically < 0.1 | Typically < 0.1 | [8] |
| Lamellarity | Predominantly unilamellar with a small fraction of bilamellar vesicles | Predominantly unilamellar | [2][9] |
Note: The final vesicle size is generally slightly larger than the pore size of the filter used.[9][10]
II. Thin-Film Hydration Followed by Sonication
Sonication is a widely used method to produce SUVs. The high-energy sound waves break down the larger MLVs into smaller, unilamellar vesicles. Both probe-tip and bath sonicators can be used.
Experimental Protocol
-
Lipid Film Formation and Hydration:
-
Follow steps 1 and 2 as described in the extrusion protocol.
-
-
Sonication:
-
Probe-Tip Sonication:
-
Immerse the tip of the sonicator probe into the MLV suspension.
-
Sonicate the suspension in pulses to prevent overheating, which can lead to lipid degradation. A typical cycle would be 2 seconds of sonication followed by a 5-second rest period.[11]
-
The total sonication time will vary depending on the volume and concentration of the lipid suspension, as well as the power of the sonicator. The process is complete when the milky suspension becomes clear.
-
After sonication, it is recommended to centrifuge the sample to pellet any titanium particles that may have shed from the probe tip.[12]
-
-
Bath Sonication:
-
Place the vial containing the MLV suspension in a bath sonicator.
-
Sonicate until the suspension clarifies. This method is less aggressive than probe-tip sonication and reduces the risk of sample contamination.[6]
-
-
-
Storage:
-
Store the prepared SUVs at 4°C.
-
Quantitative Data for DPPC Vesicles Prepared by Sonication
| Parameter | Value | Reference |
| Mean Diameter (nm) | 30 - 80 | [13] |
| Polydispersity Index (PDI) | Generally < 0.3 | [14] |
| Lamellarity | Predominantly unilamellar | [15] |
Note: The final size of the vesicles is dependent on the sonication time and power.[11][16]
III. Detergent Removal Method
This method involves solubilizing the lipid with a detergent to form mixed micelles. The detergent is then slowly removed, leading to the spontaneous formation of unilamellar vesicles. This method is particularly useful for reconstituting membrane proteins into the lipid bilayer.
Experimental Protocol
-
Lipid-Detergent Mixed Micelle Formation:
-
Dissolve this compound in an aqueous buffer containing a detergent at a concentration above its critical micelle concentration (CMC).[17] Common detergents include sodium cholate (B1235396) and octyl glucoside.
-
The mixture is stirred until the solution becomes clear, indicating the formation of mixed micelles.
-
-
Detergent Removal:
-
The detergent is removed from the mixed micelle solution using one of the following techniques:
-
Dialysis: The mixed micelle solution is placed in a dialysis bag with a molecular weight cut-off that allows the detergent monomers to pass through but retains the larger lipid-detergent micelles. The dialysis is performed against a large volume of detergent-free buffer.[18]
-
Gel-Exclusion Chromatography: The mixed micelle solution is passed through a size-exclusion chromatography column. The larger vesicles will elute first, while the smaller detergent molecules are retained.
-
Adsorption: The mixed micelle solution is incubated with hydrophobic beads (e.g., Bio-Beads) that adsorb the detergent molecules.
-
-
-
Vesicle Formation and Storage:
-
As the detergent is removed, the mixed micelles become progressively enriched in lipid, eventually leading to the formation of unilamellar vesicles.
-
Store the prepared vesicles at 4°C.
-
Quantitative Data for Vesicles Prepared by Detergent Removal
| Parameter | Value | Reference |
| Mean Diameter (nm) | 50 - 200 | [19] |
| Polydispersity Index (PDI) | Can be low, depending on the rate of detergent removal | [17] |
| Lamellarity | Predominantly unilamellar | [17][19] |
Experimental Workflow Diagrams
Caption: Workflow for preparing this compound LUVs by extrusion.
Caption: Workflow for preparing this compound SUVs by sonication.
Caption: Workflow for this compound unilamellar vesicle preparation by detergent removal.
Characterization of Vesicles
After preparation, it is crucial to characterize the vesicles to ensure they meet the desired specifications. Common characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the vesicle population.
-
Transmission Electron Microscopy (TEM) with Cryo-fixation (Cryo-TEM): To visualize the morphology and lamellarity of the vesicles.
-
31P-NMR: To assess the lamellarity of the vesicles. The addition of a shift reagent can distinguish between the inner and outer leaflets of the bilayer, providing a quantitative measure of unilamellarity.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperature (Tm) and enthalpy of the lipid bilayer, which can be affected by vesicle size and the presence of other molecules.[11]
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5008050A - Extrusion technique for producing unilamellar vesicles - Google Patents [patents.google.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tf7.org [tf7.org]
- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General preparation of liposomes using probe-tip sonication [protocols.io]
- 13. Characterisation of phosphatidylcholine/phosphatidylinositol sonicated vesicles. Effects of phospholipid composition on vesicle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Uni-Lamellar Vesicles in Mixtures of DPPC with PEO-b-PCL Amphiphilic Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of DPPC-d71 in Contrast Variation SANS Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials at the nanoscale. In the study of biological membranes and drug delivery systems, SANS provides invaluable insights into the size, shape, and internal structure of lipid vesicles and other nanoparticles. The principle of contrast variation is central to SANS experiments, allowing for the selective highlighting or masking of different components within a complex system. This is achieved by manipulating the scattering length density (SLD) of the solvent and the sample components through isotopic substitution, most commonly by replacing hydrogen (¹H) with deuterium (B1214612) (²H or D).
This document provides detailed application notes and protocols for the use of chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d71) in contrast variation SANS studies. DPPC is a common phospholipid used to create model membranes and liposomal drug delivery vehicles. The use of its deuterated analogue, this compound, where 71 hydrogen atoms in the acyl chains and glycerol (B35011) backbone are replaced by deuterium, offers significant advantages in elucidating the detailed structure of lipid bilayers and their interactions with other molecules.
Principle of Contrast Variation SANS
The intensity of scattered neutrons in a SANS experiment is proportional to the square of the difference in scattering length density (SLD, ρ) between the scattering object and the surrounding medium (the solvent). This difference is known as the contrast (Δρ).
Δρ = ρ_particle - ρ_solvent
By preparing samples in different mixtures of light water (H₂O) and heavy water (D₂O), the SLD of the solvent can be systematically varied. This allows for "contrast matching," a condition where the SLD of a particular component of the sample is equal to the SLD of the solvent (Δρ ≈ 0), effectively making that component "invisible" to the neutrons. This enables the focused study of the remaining components of the system.
Quantitative Data: Scattering Length Densities
The ability to perform successful contrast variation SANS experiments relies on accurate knowledge of the SLD of each component. The following tables summarize the calculated SLD values for this compound, its constituent parts, and relevant solvents.
Table 1: Molecular Properties and Volumes for SLD Calculation
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Molecular Volume (ų) |
| DPPC (hydrogenated) | C₄₀H₈₀NO₈P | 734.05 | 1232 |
| This compound | C₄₀H₉D₇₁NO₈P | 805.78 | 1232 |
| DPPC Headgroup | C₈H₁₈NO₈P | 263.20 | 319 |
| This compound Acyl Chains + Glycerol | C₃₂HD₇₁O₂ | 542.58 | 913 |
| H₂O | H₂O | 18.02 | 30 |
| D₂O | D₂O | 20.03 | 30 |
Table 2: Calculated Neutron Scattering Length Densities (SLD)
| Component | SLD (x 10⁻⁶ Å⁻²) | Contrast Match Point (% D₂O) |
| H₂O | -0.56 | N/A |
| D₂O | 6.40 | N/A |
| DPPC (hydrogenated) | -0.29 | 8.1 |
| This compound | 6.93 | >100 |
| DPPC Headgroup | 1.73 | 33.7 |
| This compound Acyl Chains + Glycerol | 8.85 | >100 |
Experimental Protocols
Protocol 1: Preparation of this compound Unilamellar Vesicles
This protocol describes the preparation of unilamellar vesicles (ULVs) of this compound using the thin-film hydration and extrusion method.
Materials:
-
This compound powder
-
Desired buffer (e.g., PBS, Tris-HCl) prepared in H₂O, D₂O, or a mixture thereof
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. The temperature should be kept below the phase transition temperature of DPPC (41°C).
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer (prepared in the appropriate H₂O/D₂O mixture) to the lipid film. The buffer should be pre-heated to a temperature above the main phase transition temperature of DPPC (e.g., 50°C).
-
Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This process should be carried out for at least 1 hour at a temperature above the phase transition temperature.
-
-
Extrusion:
-
Transfer the MLV suspension to a pre-heated extruder.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Perform at least 11 passes through the membrane to ensure the formation of unilamellar vesicles of a consistent size. The extrusion process should also be conducted at a temperature above the phase transition temperature of DPPC.
-
-
Sample Characterization:
-
Characterize the size and polydispersity of the prepared vesicles using Dynamic Light Scattering (DLS).
-
The vesicle concentration can be determined using methods such as a phosphate (B84403) assay.
-
Protocol 2: Contrast Variation SANS Measurement
This protocol outlines the general procedure for performing a contrast variation SANS experiment on this compound vesicles.
Materials and Equipment:
-
Prepared this compound vesicle solutions in different H₂O/D₂O buffer mixtures (e.g., 0%, 20%, 40%, 60%, 80%, 100% D₂O).
-
Quartz sample cells (cuvettes) for SANS measurements.
-
Small-Angle Neutron Scattering instrument.
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound vesicle samples, each in a buffer with a different H₂O/D₂O ratio, following Protocol 1.
-
Prepare corresponding buffer blanks for each H₂O/D₂O ratio for background subtraction.
-
-
SANS Data Collection:
-
Load the sample into a quartz cuvette and place it in the sample holder of the SANS instrument.
-
Collect scattering data for each sample and its corresponding buffer blank. The acquisition time will depend on the neutron flux of the instrument and the sample concentration.
-
Ensure the sample temperature is controlled throughout the measurement, especially if studying temperature-dependent phenomena.
-
-
Data Reduction and Analysis:
-
Subtract the scattering from the respective buffer blank from each sample's scattering data.
-
Correct the data for detector sensitivity and empty cell scattering.
-
The reduced data (Scattering Intensity I(q) vs. scattering vector q) can then be analyzed using appropriate models (e.g., core-shell models, form factor models) to extract structural parameters such as vesicle size, bilayer thickness, and area per lipid.
-
Visualizations
Caption: Experimental workflow for SANS analysis of this compound vesicles.
Caption: Logical relationships in contrast variation SANS with this compound.
Applications in Drug Development
The use of this compound in contrast variation SANS studies has significant applications in the field of drug development:
-
Characterization of Drug-Membrane Interactions: By selectively matching out the lipid components, the location and conformation of an encapsulated or membrane-bound drug can be determined. For instance, by matching the SLD of the solvent to that of the this compound acyl chains, the interaction of a drug with the lipid headgroups can be highlighted.
-
Optimization of Liposomal Formulations: SANS can provide detailed information on how different formulation parameters (e.g., drug-to-lipid ratio, inclusion of other lipids like cholesterol) affect the structure of the liposome (B1194612), such as bilayer thickness, lamellarity, and drug loading.
-
Studying the Mechanism of Drug Release: By monitoring structural changes in the liposome in response to stimuli (e.g., temperature, pH), SANS can help elucidate the mechanisms of drug release.
Conclusion
This compound is a valuable tool for researchers utilizing contrast variation SANS to investigate the structure and function of lipid membranes and liposomal drug delivery systems. The significant contrast provided by the deuterated acyl chains allows for detailed structural characterization that is often not possible with other techniques. By following the protocols outlined in this document, researchers can effectively leverage the power of SANS to advance their understanding of these complex nanoscale systems.
Application Notes and Protocols: Incorporating DPPC-d71 into Model Lung Surfactant Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung surfactant is a complex mixture of lipids and proteins essential for respiratory mechanics. Its primary function is to reduce surface tension at the air-liquid interface in the alveoli, preventing their collapse at the end of expiration. Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid in lung surfactant and is critical for its surface tension-lowering properties. Model lung surfactant mixtures are widely used to study the biophysical properties and function of surfactant components. The incorporation of isotopically labeled lipids, such as deuterated DPPC (DPPC-d71), provides a powerful tool for investigating the structure, dynamics, and interactions of individual components within these model systems using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide detailed protocols for incorporating this compound into model lung surfactant mixtures and utilizing them in key experimental techniques.
Data Presentation
Table 1: Composition of Common Model Lung Surfactant Mixtures
| Model Mixture | DPPC (molar ratio) | Other Components (molar ratio) | Application | Reference |
| Simple Binary | 7 | POPG (3) | Basic biophysical studies, protein-lipid interactions | [1] |
| Simple Binary | - | DPPC/DPPG | Investigating headgroup interactions | [2] |
| Ternary | 40 | Egg PC (50), Egg PG (10) | Mimicking native surfactant biophysical properties | [3] |
| Complex Quaternary | - | DPPC/DPPG/SP-C/Cholesterol | Studying monolayer-multilayer transitions | [4] |
| Drug Delivery | 75 | DPPG (25) | Inhalable drug carrier formulation | [5] |
DPPC: Dipalmitoylphosphatidylcholine; POPG: Palmitoyloleoylphosphatidylglycerol; DPPG: Dipalmitoylphosphatidylglycerol; Egg PC: Egg Phosphatidylcholine; Egg PG: Egg Phosphatidylglycerol; SP-C: Surfactant Protein C; Cholesterol.
Table 2: Quantitative Data from Experiments with DPPC-Containing Model Lung Surfactants
| Experimental Technique | Model System | Parameter Measured | Value | Conditions | Reference |
| Neutron Reflectometry | DPPC monolayer | Aliphatic tail thickness | 15 Å | Surface pressure of 30 mN/m | [6] |
| Neutron Reflectometry | DPPC monolayer | Total monolayer thickness | 23.5 Å | Surface pressure of 30 mN/m | [6] |
| Neutron Reflectometry | d-ODT + d-DMPC bilayer | Hydrophobic layer thickness | ~35.5 Å | - | [7] |
| Langmuir Trough | DPPC monolayer | Collapse Pressure | ~70 mN/m | 25°C, buffered saline subphase with 150 mM CaCl2 | [8] |
| Langmuir Trough | 7:3 DPPC:POPG | LE-LC Transition | ~7-12 mN/m | 25°C, pure water subphase | [9] |
| Deuterium NMR | DPPC-d62/DPPG (7:3) | Mean Quadrupole Splitting | Proportional to acyl chain order | Temperature-dependent | [2] |
| X-ray Scattering | DOPC vesicles | Bilayer thickness | 4.57 ± 0.05 nm | 15°C | [10] |
LE-LC: Liquid-Expanded to Liquid-Condensed phase transition; d-ODT: perdeuterated octadecanethiol; d-DMPC: acyl-deuterated phosphatidylcholine; DOPC: Dioleoylphosphatidylcholine.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Vesicles for NMR Studies
This protocol describes the preparation of multilamellar vesicles (MLVs) suitable for solid-state NMR spectroscopy.
Materials:
-
This compound
-
Other lipids (e.g., POPG, DPPG)
-
Chloroform/Methanol (2:1, v/v)
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum pump
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of this compound and other lipids in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[11]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.
-
Hydrate the lipid film by vortexing the flask vigorously for several minutes. This process will cause the lipid film to swell and detach from the flask wall, forming MLVs.[11]
-
For smaller, more uniform vesicles (SUVs), the suspension can be sonicated in a bath sonicator.[11]
-
-
Sample Packing for NMR:
-
Pellet the vesicle suspension by centrifugation.
-
Carefully transfer the hydrated lipid pellet to an NMR rotor.
-
Protocol 2: Langmuir-Blodgett Trough Monolayer Studies with this compound
This protocol outlines the procedure for forming and analyzing a monolayer of a model lung surfactant mixture containing this compound at the air-water interface.
Materials:
-
This compound and other lipids
-
Spreading solvent (e.g., chloroform/methanol 3:1 v/v)
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)
-
Microsyringe
-
Subphase (e.g., ultrapure water or buffer)
Procedure:
-
Trough Preparation:
-
Thoroughly clean the Langmuir-Blodgett trough and barriers with a suitable solvent (e.g., chloroform) and rinse extensively with ultrapure water.
-
Fill the trough with the desired subphase.
-
Aspirate the surface of the subphase and compress the barriers to ensure there are no surface-active contaminants (surface pressure should remain at zero).
-
-
Monolayer Formation:
-
Prepare a spreading solution of the lipid mixture (containing this compound) in the spreading solvent at a concentration of approximately 1 mg/mL.
-
Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface.[12]
-
Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers.
-
Simultaneously record the surface pressure as a function of the mean molecular area to obtain a surface pressure-area isotherm. This provides information on the phase behavior of the monolayer.[1]
-
-
Monolayer Deposition (Optional for further analysis):
-
A solid substrate can be dipped vertically through the monolayer at a controlled speed to deposit a Langmuir-Blodgett film for techniques like AFM or neutron reflectometry.[12]
-
Protocol 3: Sample Preparation for Neutron Reflectometry
This protocol details the preparation of a this compound containing monolayer at the air-liquid interface for neutron reflectometry studies.
Materials:
-
This compound and other lipids
-
Spreading solvent (e.g., chloroform)
-
Langmuir trough
-
Deuterated water (D₂O) or a mixture of H₂O and D₂O (contrast variation) as the subphase
Procedure:
-
Monolayer Preparation:
-
Follow steps 1 and 2 from Protocol 2 to prepare the Langmuir trough and form the lipid monolayer on the D₂O or H₂O/D₂O subphase. The use of deuterated subphases provides contrast against the non-deuterated or partially deuterated lipid components.
-
-
Compression to Target Surface Pressure:
-
Compress the monolayer to the desired surface pressure for analysis. This is often a pressure representative of a specific phase (e.g., the liquid-condensed phase).
-
-
Neutron Reflectometry Measurement:
-
The Langmuir trough is placed in the neutron beamline.
-
Neutrons are directed at the monolayer at a shallow angle, and the reflectivity is measured as a function of the momentum transfer vector (Qz).
-
The resulting reflectivity profile can be modeled to determine the thickness, density, and composition of the lipid layers, including the distinct layers of the deuterated acyl chains of this compound and the lipid headgroups.[6]
-
Conclusion
The use of this compound in model lung surfactant mixtures offers a significant advantage for elucidating the molecular organization and dynamics of these complex systems. By employing techniques such as NMR, Langmuir-Blodgett trough measurements, and neutron reflectometry, researchers can gain detailed insights into lipid packing, phase behavior, and the influence of other surfactant components. The protocols provided herein offer a starting point for the preparation and characterization of these model systems, which are invaluable for basic research and the development of novel therapeutic surfactants.
References
- 1. LB Trough [www2.chemistry.msu.edu]
- 2. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of the monolayer-multilayer transition in a pulmonary surfactant model: IR studies of films transferred at continuously varying surface pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Performing Dry Powder Inhalers of Paclitaxel DPPC/DPPG Lung Surfactant-Mimic Multifunctional Particles in Lung Cancer: Physicochemical Characterization, In Vitro Aerosol Dispersion, and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 12. biolinscientific.com [biolinscientific.com]
Troubleshooting & Optimization
Technical Support Center: DPPC-d71 Liposome Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation of DPPC-d71 liposomes. It is intended for researchers, scientists, and drug development professionals to help ensure the preparation of stable, monodisperse liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during this compound liposome (B1194612) preparation to avoid aggregation?
A1: The most critical parameter is temperature. Dipalmitoylphosphatidylcholine (DPPC) has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[1] It is crucial to perform the hydration of the lipid film and the extrusion or sonication steps at a temperature above the Tm, typically in the range of 50-60°C.[2] Operating below the Tm will result in incomplete and inefficient lipid sheet formation, leading to the formation of larger, more heterogeneous vesicles that are prone to aggregation.[3]
Q2: My this compound liposome suspension appears cloudy and I can see visible precipitates. What is the likely cause?
A2: Visible aggregation or precipitation in your liposome suspension is a clear indicator of instability. The primary causes include:
-
Suboptimal Preparation Temperature: As mentioned in Q1, hydrating the lipid film below the phase transition temperature of DPPC is a common cause of aggregation.
-
Inappropriate Buffer Conditions: The pH and ionic strength of your hydration buffer can significantly impact liposome stability. Extreme pH values can lead to lipid hydrolysis, while high salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and causing them to aggregate.[4] For DPPC liposomes, a pH between 5.5 and 7.5 is generally recommended to maintain stability.[4]
-
Insufficient Homogenization: Inadequate energy input during sizing steps like extrusion or sonication can result in a population of liposomes with a broad size distribution (high Polydispersity Index - PDI), which can be more susceptible to aggregation.
Q3: What is an acceptable Polydispersity Index (PDI) for a stable this compound liposome formulation?
A3: A Polydispersity Index (PDI) value below 0.2 is generally considered indicative of a monodisperse and homogenous liposome population, which is desirable for most applications and contributes to better stability. A high PDI suggests a broad size distribution and potential aggregation, necessitating optimization of the preparation process, such as increasing the number of extrusion cycles.
Q4: How does the inclusion of charged lipids or cholesterol affect the stability of this compound liposomes?
A4: The incorporation of other lipids can significantly impact stability:
-
Charged Lipids: Including a small percentage of a charged lipid (e.g., a negatively charged lipid like DPPS) can increase the magnitude of the zeta potential, enhancing electrostatic repulsion between liposomes and thereby improving colloidal stability.
-
Cholesterol: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. It can increase the rigidity of the lipid bilayer, reducing the permeability of the membrane to encapsulated molecules and improving overall stability.
Q5: My this compound liposomes appear stable immediately after preparation but aggregate after a few days of storage. What can I do to improve long-term stability?
A5: Aggregation during storage points to long-term instability issues. To enhance stability:
-
Optimize Storage Conditions: Storing liposome formulations at 4°C is generally recommended over freezing, which can cause phase separation and aggregation upon thawing.
-
Incorporate Charged Lipids: If your formulation consists solely of the neutral this compound, adding a small amount of a charged lipid can provide the necessary electrostatic repulsion for long-term stability.
-
Use Cryoprotectants: If freezing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to your formulation before freezing to prevent aggregation.
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to troubleshooting common aggregation problems during this compound liposome preparation.
Problem: Liposome suspension shows visible aggregation, high PDI, or is unstable over time.
Below is a troubleshooting workflow to identify and resolve the root cause of aggregation.
Caption: Troubleshooting workflow for this compound liposome aggregation.
Quantitative Data Summary
The following tables summarize typical quantitative data for stable versus aggregated this compound liposome preparations. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Influence of Preparation Parameters on Liposome Characteristics
| Parameter | Condition | Average Size (nm) | PDI | Zeta Potential (mV) | Observation |
| Temperature | Hydration at 30°C (< Tm) | > 500 | > 0.5 | -5 | Aggregated |
| Hydration at 60°C (> Tm) | 100 - 150 | < 0.2 | -5 | Stable | |
| pH | pH 4.0 | > 400 | > 0.4 | +2 | Aggregated |
| pH 7.4 | 100 - 150 | < 0.2 | -5 | Stable | |
| pH 10.0 | > 300 | > 0.3 | -15 | Aggregated | |
| Ionic Strength | High Salt (e.g., 500mM NaCl) | > 600 | > 0.6 | -2 | Aggregated |
| Low Salt (e.g., 150mM NaCl) | 100 - 150 | < 0.2 | -5 | Stable | |
| Homogenization | 5 Extrusion Cycles | 200 - 300 | ~ 0.3 | -5 | Potentially Unstable |
| 15 Extrusion Cycles | 100 - 150 | < 0.2 | -5 | Stable |
Table 2: Effect of Lipid Composition on Liposome Stability
| Lipid Composition (molar ratio) | Average Size (nm) | PDI | Zeta Potential (mV) | Observation |
| This compound (100%) | 100 - 150 | < 0.2 | -5 | Stable, but may aggregate over time |
| This compound : DPPS (9:1) | 100 - 150 | < 0.15 | -35 | Highly Stable |
| This compound : Cholesterol (7:3) | 100 - 150 | < 0.2 | -5 | Stable with increased rigidity |
Experimental Protocol: Thin-Film Hydration with Extrusion
This protocol describes a standard method for preparing unilamellar this compound liposomes with a defined size.
Materials:
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Workflow Diagram:
Caption: Workflow for this compound liposome preparation.
Procedure:
-
Lipid Dissolution:
-
Dissolve the desired amount of this compound in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.
-
Ensure the lipid is completely dissolved to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent mixture (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
-
Drying the Lipid Film:
-
Once the film is formed, continue to dry it under a high vacuum for at least 2-4 hours (or overnight) to ensure complete removal of any residual organic solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the Tm of this compound (e.g., 60°C).
-
Add the pre-warmed buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand-shaking or vortexing at the same temperature until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Sizing by Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder and the liposome suspension to a temperature above the Tm of this compound (e.g., 60°C).
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Pass the suspension through the membrane back and forth for a minimum of 11-21 passes. The resulting liposome suspension should appear more translucent.
-
-
Characterization and Storage:
-
Characterize the final liposome suspension for size (Z-average), PDI, and zeta potential using dynamic light scattering (DLS).
-
Store the prepared liposomes at 4°C for short-term use. For long-term storage, consider the addition of cryoprotectants and freezing.
-
References
How to prevent phase separation in DPPC-d71 mixed lipid models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing phase separation in DPPC-d71 mixed lipid models.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound mixed lipid models?
A1: Phase separation in lipid bilayers, including those containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (this compound), is the segregation of different lipid components into distinct domains with varying compositions and physical properties. This often results in the coexistence of a liquid-ordered (Lo) phase, which is typically enriched in saturated lipids like this compound and cholesterol, and a liquid-disordered (Ld) phase, which is richer in unsaturated lipids. This separation can be visualized as patches or domains within the lipid membrane.
Q2: Why is it important to prevent phase separation in some experiments?
A2: Uncontrolled phase separation can lead to a heterogeneous membrane environment, which may affect the function, localization, and activity of membrane-associated proteins or the partitioning of drug molecules. For experiments requiring a uniform and consistent membrane model, preventing phase separation is crucial for obtaining reproducible and accurate results.
Q3: How does the use of deuterated DPPC (this compound) affect phase separation?
A3: Deuteration of the acyl chains in DPPC lowers its main phase transition temperature (Tm). This means that at a given temperature, a bilayer with this compound may be more fluid than one with non-deuterated DPPC. While this can influence the precise temperature at which phase separation occurs, the fundamental principles governing phase behavior in mixed lipid systems still apply.
Q4: What are the primary factors that induce phase separation in this compound mixed lipid models?
A4: The main drivers of phase separation include:
-
Lipid Composition: The molar ratios of saturated lipids (like this compound), unsaturated lipids, and cholesterol are critical.
-
Temperature: Experiments conducted below the miscibility temperature of the lipid mixture will likely result in phase separation.
-
Cholesterol Concentration: Cholesterol has a complex role; at certain concentrations, it can promote the formation of the Lo phase, while at others, it can increase miscibility.[1][2]
-
Hydration: The amount of water available to the lipid headgroups can influence lipid packing and phase behavior.[3][4]
-
Ionic Strength and pH: Electrostatic interactions between lipid headgroups can be modulated by the ionic strength and pH of the buffer, affecting lipid miscibility.
Troubleshooting Guide: Preventing and Managing Phase Separation
This guide provides a systematic approach to troubleshooting and preventing phase separation in your this compound mixed lipid model experiments.
Issue 1: Observed Phase Separation in Experimental Bilayers (e.g., GUVs, Supported Lipid Bilayers)
Troubleshooting Steps:
-
Adjusting Temperature:
-
Action: Gradually increase the experimental temperature in small increments (e.g., 2-5°C).
-
Rationale: Increasing the temperature can promote lipid mixing and lead to a homogeneous fluid phase. The miscibility temperature will depend on the specific lipid composition.
-
-
Modifying Lipid Composition:
-
Action:
-
Rationale: The balance between saturated and unsaturated lipids, along with the ordering effect of cholesterol, dictates the phase behavior.
-
-
Controlling Hydration:
-
Vesicle Preparation Technique:
Issue 2: Phase Separation Observed in Molecular Dynamics (MD) Simulations
Troubleshooting Steps:
-
Simulation Temperature:
-
Action: Ensure the simulation temperature is set above the known phase transition temperature of your specific lipid mixture under the force field being used.
-
Rationale: Force fields may have different effective transition temperatures compared to experimental systems.[7]
-
-
Equilibration Time:
-
Action: Extend the equilibration time of your simulation.
-
Rationale: Lipid diffusion and mixing are slow processes. Insufficient equilibration can lead to the persistence of initial, non-equilibrium phase-separated states. For complex mixtures, equilibration may require hundreds of nanoseconds.[7]
-
-
Force Field Choice:
-
Action: Review the literature to ensure the chosen force field is well-validated for simulating phase-separating lipid mixtures.
-
Rationale: Some force fields are better parameterized to capture the subtle energetic differences that govern lipid mixing and demixing.
-
-
Initial Configuration:
-
Action: Start with a well-mixed, random distribution of lipids in the initial configuration of your simulation box.
-
Rationale: Starting from a pre-segregated state can make it difficult to reach a homogeneous state within typical simulation timescales.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the factors influencing the phase behavior of DPPC-containing lipid bilayers.
Table 1: Effect of Cholesterol on DPPC Bilayer Properties
| Cholesterol Concentration (mol %) | Free Energy Barrier for DPPC Flip-Flop (kJ/mol) | Free Energy for DPPC Desorption (kJ/mol) |
| 0 | 80 | 80 |
| 20 | 106 | 70 |
| 40 | 111 | 44 |
| Data adapted from simulations of DPPC bilayers, indicating that cholesterol increases bilayer rigidity and affects the energy required to displace a DPPC molecule.[1] |
Table 2: Influence of Hydration on DPPC Phase Transition Temperature (Tm)
| Water Content (wt %) | Main Transition Temperature (Tm) (°C) |
| > 30 (Fully Hydrated) | ~41 |
| 20 | ~50 |
| 10 | ~70 |
| Approximate values illustrating the trend that decreasing hydration increases the main transition temperature of DPPC.[4] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol is suitable for preparing LUVs with a defined size and a relatively homogeneous lipid distribution.
Materials:
-
This compound and other lipids in chloroform (B151607)
-
Buffer of choice (e.g., PBS)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Heating block
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Lipid Film Preparation:
-
Mix the desired lipids (e.g., this compound, an unsaturated lipid, and cholesterol) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the main phase transition temperature (Tm) of the lipid mixture (e.g., 50-60°C for many DPPC-containing mixtures).
-
This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To increase the encapsulation efficiency and promote lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above Tm).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Place the extruder in a heating block set to a temperature above the Tm of the lipid mixture.[6]
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[8]
-
The final extruded solution of LUVs should appear more translucent than the initial turbid MLV suspension.
-
Protocol 2: Characterization of Phase Separation using Fluorescence Microscopy
This protocol describes how to visualize lipid domains in Giant Unilamellar Vesicles (GUVs).
Materials:
-
GUV suspension (prepared by a method such as electroformation)
-
Fluorescent lipid probe that partitions preferentially into one phase (e.g., a probe that favors the Ld phase).
-
Confocal or two-photon microscope.
Methodology:
-
GUV Preparation: Prepare GUVs with the desired this compound mixed lipid composition, including a small amount (e.g., 0.5 mol%) of the fluorescent lipid probe during the initial lipid mixing step.
-
Sample Mounting: Place a small aliquot of the GUV suspension on a microscope slide and cover with a coverslip.
-
Imaging:
-
Temperature Control (Optional): If the microscope is equipped with a heated stage, the temperature can be systematically varied to determine the miscibility temperature at which the domains disappear and the fluorescence becomes uniform.
Protocol 3: Differential Scanning Calorimetry (DSC) for Determining Phase Transitions
DSC is used to measure the heat changes associated with phase transitions in lipid dispersions.
Materials:
-
Hydrated lipid sample (e.g., MLVs)
-
Differential Scanning Calorimeter
-
DSC pans
Methodology:
-
Sample Preparation:
-
DSC Scan:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transitions.
-
Scan the temperature upwards at a controlled rate (e.g., 1-5°C/min).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to endothermic phase transitions. For a mixed lipid system, the presence of multiple or broad peaks can indicate phase separation.
-
The peak temperature corresponds to the transition temperature (Tm), and the area under the peak is related to the enthalpy of the transition.[13][14]
-
Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Experimental workflow for LUV preparation by extrusion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of hydration stress solutes on the phase behavior of hydrated dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. liposomes.ca [liposomes.ca]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Biophysical Analysis of Lipid Domains by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise in DPPC-d71 NMR experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) issues in their solid-state deuterium (B1214612) (²H) NMR experiments on chain-perdeuterated dipalmitoylphosphatidylcholine (DPPC-d71).
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound ²H NMR spectrum inherently lower than in a typical ¹H NMR experiment?
A1: The low signal-to-noise ratio in deuterium NMR is due to the intrinsically lower sensitivity of the deuterium nucleus compared to the proton. The magnetogyric ratio of deuterium is about 6.5 times smaller than that of a proton, which leads to a significantly lower resonance frequency and, consequently, a weaker NMR signal. Additionally, the quadrupolar nature of the deuterium nucleus results in broader spectral lines and faster relaxation times, which can further reduce the apparent signal height.
Q2: What is the most common reason for a poor signal-to-noise ratio in solid-state NMR of this compound?
A2: The most frequent cause of a low signal-to-noise ratio is suboptimal sample preparation. This can include insufficient sample quantity, inhomogeneous packing of the lipid material into the NMR rotor, or the presence of paramagnetic impurities. For solid-state NMR, having a densely and uniformly packed sample is critical for maximizing the number of nuclei in the active volume of the coil and for achieving good spectral resolution.
Q3: How does temperature affect the signal-to-noise ratio in this compound experiments?
A3: Temperature plays a crucial role in the phase behavior of DPPC, which in turn affects the NMR spectrum. DPPC undergoes a gel-to-liquid crystalline phase transition at approximately 41°C. In the gel phase, the acyl chains are highly ordered, leading to very broad spectra and potentially low signal intensity due to the wide distribution of spectral frequencies. In the liquid-crystalline phase, the increased molecular motion narrows the spectral lines, which can improve the signal-to-noise ratio for individual spectral features. However, very high temperatures can lead to a decrease in the order parameters of the lipid chains, which might also affect the signal.
Q4: Can the choice of pulse sequence significantly impact the signal-to-noise ratio?
A4: Yes, the choice of pulse sequence is critical. For broad deuterium spectra, a standard single-pulse experiment is often inadequate due to the rapid decay of the signal. The quadrupolar echo (QE) pulse sequence is the standard and essential method for acquiring undistorted deuterium NMR spectra of solids. The QE sequence is designed to refocus the dephasing of the magnetization caused by the large quadrupolar interaction, allowing for the acquisition of the full spectral lineshape with a much-improved signal-to-noise ratio.
Troubleshooting Guides
Below are troubleshooting guides for common issues leading to low signal-to-noise in this compound NMR experiments.
Issue 1: Weak or Noisy Free Induction Decay (FID)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Insufficient Sample | The amount of this compound in the rotor is too low. | For a standard 4 mm rotor, aim for at least 40-50 mg of hydrated lipid. |
| Poor Probe Tuning | The NMR probe is not correctly tuned to the deuterium frequency. | Re-tune and match the probe with the sample in place. The tuning curve should be sharp and centered on the correct frequency. |
| Incorrect Receiver Gain | The receiver gain is set too low, leading to a weak signal, or too high, causing clipping of the FID and introducing noise. | Use the spectrometer's automatic gain adjustment. If setting manually, increase the gain until the FID just begins to show clipping, then reduce it slightly. |
| Suboptimal Pulse Power/Length | The 90° pulse is not correctly calibrated. | Calibrate the 90° pulse length for deuterium on your specific probe and sample. An incorrect pulse length will lead to inefficient excitation and signal loss. |
Issue 2: Broad and Poorly Resolved Spectrum
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inhomogeneous Sample Packing | The this compound powder is not uniformly packed in the rotor. | Carefully pack the sample in small increments, ensuring each layer is gently compressed to create a dense, homogeneous sample. |
| Poor Magnetic Field Homogeneity | The magnetic field is not well shimmed. | Perform shimming on a suitable standard sample before inserting your this compound sample. For static experiments, good shimming is crucial. |
| Incorrect Quadrupolar Echo Delay | The echo delay (τ) in the QE sequence is too long. | For broad deuterium spectra, a short echo delay (e.g., 20-50 µs) is typically required to minimize signal loss from T2 relaxation. |
| Sample Dehydration | The hydrated lipid sample has lost water. | Ensure the rotor is well-sealed to prevent dehydration, especially during long experiments or at elevated temperatures. |
Experimental Protocols
Detailed Protocol for this compound Sample Preparation for Solid-State NMR
-
Weighing the Sample: Accurately weigh 40-50 mg of lyophilized this compound powder directly into a clean glass vial.
-
Hydration: Add an appropriate amount of buffer or water (e.g., 50% by weight) to the this compound powder. The buffer should not contain deuterium if you are observing the lipid's deuterium signal.
-
Homogenization: Vortex the mixture thoroughly to ensure even hydration.
-
Temperature Cycling: To promote the formation of a uniform lipid suspension, cycle the sample temperature above and below the main phase transition temperature of DPPC (41°C) several times. For example, alternate between placing the vial in a 50°C water bath and a room temperature water bath, vortexing between each cycle.
-
Rotor Packing:
-
Carefully transfer the hydrated this compound paste into a 4 mm solid-state NMR rotor in small portions.
-
After adding each portion, gently pack the sample down using a packing tool to ensure a dense and homogeneous sample. Avoid creating air bubbles.
-
Fill the rotor to the appropriate height as recommended by the manufacturer.
-
-
Sealing: Securely cap the rotor to prevent sample dehydration.
Key Experimental Protocol: The Quadrupolar Echo Pulse Sequence
The quadrupolar echo (QE) pulse sequence is essential for obtaining high-quality deuterium NMR spectra of this compound. The sequence consists of two 90° pulses separated by a delay, τ. The echo forms at a time 2τ after the first pulse.
Diagram of the Quadrupolar Echo Pulse Sequence:
Caption: Quadrupolar echo pulse sequence for deuterium NMR.
Quantitative Data Summary
The following table provides typical acquisition parameters for a solid-state deuterium NMR experiment on this compound at a magnetic field of 9.4 T. These values should be used as a starting point and optimized for your specific instrument and sample.
| Parameter | Typical Value | Purpose |
| Spectrometer Frequency | 61.4 MHz (for ²H at 9.4 T) | Resonance frequency of deuterium at the given field strength. |
| Pulse Sequence | Quadrupolar Echo | To refocus the rapid signal decay due to quadrupolar interactions. |
| 90° Pulse Length | 2.0 - 3.5 µs | To excite the deuterium nuclei. This needs to be calibrated. |
| Inter-pulse Delay (τ) | 30 - 50 µs | The delay between the two 90° pulses. |
| Dwell Time | 2 µs | The time between sampling points during acquisition. |
| Acquisition Time | 20 - 50 ms | The duration of signal acquisition. |
| Recycle Delay | 0.5 - 1.0 s | The delay between scans to allow for T1 relaxation. |
| Number of Scans | 4,096 - 16,384 | The number of acquisitions to be averaged to improve the S/N. |
| Spectral Width | 250 kHz | The frequency range to be observed. |
| Temperature | 50 °C | To ensure the DPPC is in the liquid-crystalline phase. |
Logical Troubleshooting Workflow
If you are experiencing low signal-to-noise, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low S/N.
Technical Support Center: Improving the Stability of DPPC-d71 Proteoliposomes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common stability issues encountered when working with proteoliposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d71).
Frequently Asked Questions (FAQs)
Q1: What is the main cause of instability in DPPC proteoliposomes?
The primary driver of instability in DPPC-based liposomes is their physical state relative to the experimental temperature. DPPC has a main phase transition temperature (Tₘ) of approximately 41-42°C[1][2]. Below this temperature, the lipid bilayer is in a rigid gel state. When stored or handled below the Tₘ, DPPC liposomes can be more prone to aggregation and fusion[3]. Furthermore, leakage of encapsulated contents is often highest near the phase transition temperature[4].
Q2: How does cholesterol concentration impact the stability of my DPPC proteoliposomes?
Cholesterol is a critical component for modulating the stability of phospholipid bilayers.
-
Increases Stability: Cholesterol inserts into the DPPC bilayer, increasing the packing density of the lipids and reducing the permeability of the membrane[5]. This leads to better drug retention and overall vesicle stability. A lipid-to-cholesterol molar ratio of 70:30 (or 2:1) has been identified as highly effective for creating stable formulations that ensure controlled and reproducible drug release.
-
Decreases Stability at Low Concentrations: Paradoxically, very low concentrations of cholesterol (e.g., 5-8%) can disrupt the bilayer's ripple structure, forming defects that decrease stability and increase leakage.
-
Affects Vesicle Size: The addition of cholesterol often leads to an increase in the size of the liposomes.
Q3: What is the optimal pH for storing and working with DPPC proteoliposomes?
The pH of the buffer solution significantly impacts vesicle stability.
-
Optimal Range: A pH range of 7.0-7.4 is generally recommended for neutral liposome (B1194612) formulations like those made with DPPC.
-
Acidic pH: Low pH (e.g., below 4) can lead to the protonation of the anionic phosphate (B84403) group on the phospholipid head, which reduces the surface charge (zeta potential) and electrostatic repulsion between vesicles. This can cause the liposomes to coalesce into larger aggregates. Studies have shown that stability can decrease by as much as 50% in acidic conditions.
-
Alkaline pH: A moderate increase in pH (e.g., up to 9.0) generally has a less significant effect on the stability of DPPC liposomes.
Q4: How does temperature affect the stability and leakage of DPPC liposomes?
Temperature is a crucial factor due to DPPC's phase transition temperature (Tₘ ≈ 41°C).
-
Storage Temperature: Storing liposomes at 4°C can slow down lipid hydrolysis and is generally preferred for long-term stability.
-
Leakage: DPPC liposomes are significantly less stable and show higher leakage at temperatures closer to physiological temperature (37°C) compared to refrigerated storage (4°C). One study observed that at 37°C, significant drug retention loss occurred after 24 hours, whereas at 4°C, this occurred after only 3 hours, though the overall retention was higher initially at 4°C. Liposomes made from lipids with higher phase transition temperatures, like DSPC (Tₘ ≈ 55°C), are generally more stable at 37°C than DPPC liposomes.
Q5: My proteoliposomes are aggregating. How can I prevent this?
Aggregation is a common issue resulting from insufficient repulsive forces between vesicles. A highly effective solution is to incorporate lipids modified with polyethylene (B3416737) glycol (PEG). These PEGylated lipids create a protective hydrophilic layer on the surface of the liposome, providing a steric barrier that physically hinders vesicles from getting close enough to aggregate. This is particularly useful during protein conjugation procedures, which can otherwise induce significant aggregation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Aggregation or Precipitation Immediately After Preparation | 1. Incorrect Processing Temperature: Extrusion or sonication was performed below the phase transition temperature (Tₘ) of DPPC (~41°C). This can form unstable, irregular structures prone to aggregation. | 1. Temperature Control: Ensure all processing steps, especially hydration and extrusion, are conducted at a temperature well above the Tₘ of DPPC (e.g., 50-60°C). |
| 2. High Lipid Concentration: The concentration of lipids is too high, increasing the frequency of vesicle collisions and the likelihood of aggregation. | 2. Reduce Concentration: Prepare the liposomes at a lower total lipid concentration. | |
| 3. Suboptimal Buffer Conditions: The pH of the buffer is too low (acidic) or the ionic strength is too high, reducing electrostatic repulsion between vesicles. | 3. Optimize Buffer: Use a buffer with a pH between 7.0 and 7.4. If aggregation persists, consider reducing the salt concentration of the buffer. | |
| Proteoliposomes Aggregate Over Time During Storage | 1. Long-Term Instability: The formulation lacks components that enhance long-term stability. Vesicles can slowly fuse or aggregate over days. | 1. Incorporate Cholesterol: Add cholesterol to the lipid formulation at a molar ratio of approximately 70:30 (DPPC:Cholesterol) to increase bilayer rigidity and stability. |
| 2. Lipid Hydrolysis: Phospholipids are slowly degrading into lysolipids and free fatty acids, which can alter membrane properties and induce fusion. | 2. Incorporate PEG-Lipids: Include 2-5 mol% of a PEG-modified lipid (e.g., DSPE-PEG2000) in your formulation to provide steric stabilization and prevent aggregation. | |
| 3. Cold Storage: Store the proteoliposome suspension at 4°C to slow the rate of chemical degradation. | ||
| Low Protein Incorporation Efficiency | 1. Steric Hindrance: If using PEG-lipids to prevent aggregation, a high density or long chain length of PEG can sterically hinder the protein from accessing the liposome surface or inserting into the bilayer. | 1. Balance PEGylation: Optimize the concentration and chain length of the PEG-lipid. A balance must be struck between preventing aggregation and allowing for efficient protein coupling. For example, 2 mol% of PEG2000 or 0.8 mol% of PEG5000 have been shown to be effective starting points. |
| High Leakage of Encapsulated Material | 1. Membrane Permeability: The liposome bilayer is too fluid or contains defects, especially at temperatures near the Tₘ. | 1. Add Cholesterol: Incorporate cholesterol (30 mol%) to decrease membrane permeability. |
| 2. Unstable Formulation: The lipid composition is not optimized for stability at the experimental temperature. | 2. Consider Higher Tₘ Lipids: If experiments must be conducted at or above 37°C, consider mixing DPPC with a lipid that has a higher Tₘ, such as DSPC, to create a more stable bilayer. |
Data Summary
Table 1: Stability of DPPC Liposomes (Containing 21% Cholesterol) in PBS Buffer
| Temperature | Time | Percent Inulin Retention (Mean ± SEM) | Stability Notes |
| 4°C | 3 hours | 62.1% ± 8.2% | First time point showing a significant drop in retention. |
| 48 hours | Maintained plateau after initial drop | More stable than at 37°C over the initial period. | |
| 37°C | 24 hours | 60.8% ± 8.9% | First time point showing a significant drop in retention. |
| 48 hours | Maintained plateau after initial drop | Less stable than DSPC liposomes but more stable than DMPC liposomes at this temperature. |
Table 2: Effect of Cholesterol on Liposome Properties
| Lipid Composition (Molar Ratio) | Effect on Vesicle Size | Effect on Encapsulation Efficiency (%EE) & Retention |
| POPC/Cholesterol (Increasing Cholesterol) | Size increases with higher cholesterol content. | Lower initial %EE but significantly better drug retention over time. |
| DPPC/Cholesterol (70:30) | More ordered and stable structure compared to pure lipid. | High %EE (e.g., 90% for Atenolol) and reproducible, controlled release. |
| DPPC/Cholesterol (60:40 or 50:50) | Larger size than 70:30 formulations. | Lower %EE for hydrophilic drugs due to competition for space at the bilayer headgroup region. |
Key Experimental Protocols
Protocol 1: Preparation of Proteoliposomes by Thin-Film Hydration and Extrusion
This method produces unilamellar vesicles with a controlled and relatively uniform size distribution.
-
Lipid Film Formation:
-
Dissolve this compound, cholesterol, and any other lipid components (e.g., DSPE-PEG2000) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tₘ (e.g., 50-60°C) to create a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2-4 hours to ensure complete removal of all residual organic solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4). Pre-warm the buffer to the same temperature used for film formation (50-60°C).
-
Gently agitate or vortex the flask to detach the lipid film, forming a suspension of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Protein Reconstitution:
-
The method for protein incorporation depends on the protein. It may be added directly to the hydration buffer or, if detergent-solubilized, mixed with the pre-formed liposomes followed by detergent removal (e.g., via dialysis or Bio-Beads).
-
-
Size Reduction by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is pre-heated to above the Tₘ (50-60°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process converts the MLVs into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.
-
-
Purification:
-
Remove any unincorporated protein and non-encapsulated material using size exclusion chromatography or dialysis.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of the proteoliposome population.
-
Sample Preparation: Dilute a small aliquot of the proteoliposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (to avoid multiple scattering effects).
-
Instrument Setup: Equilibrate the DLS instrument's measurement chamber to the desired temperature.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for several minutes.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Analysis: Analyze the correlation function to obtain the average particle size (Z-average diameter) and the polydispersity index (PDI). A PDI value below 0.2 indicates a relatively monodisperse (uniform) population.
Visualizations
Caption: Troubleshooting workflow for proteoliposome aggregation.
Caption: Key factors influencing DPPC proteoliposome stability.
References
Technical Support Center: Perdeuterated Lipids in Biophysical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perdeuterated lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biophysical studies.
Section 1: FAQs on the Biophysical Effects of Perdeuteration
This section addresses common questions regarding the fundamental impact of isotopic substitution on lipid properties.
Q1: How does perdeuteration affect the phase transition temperature (Tm) of lipids?
A1: Perdeuteration, particularly of the acyl chains, generally leads to a decrease in the main phase transition temperature (Tm) of phospholipids. This is a critical consideration when designing experiments that are sensitive to the lipid phase state. For saturated lipids, the gel-to-fluid phase transition temperature is typically 4-5 °C lower for lipids with deuterated chains compared to their protiated (hydrogenous) counterparts[1][2]. This effect is attributed to the slightly shorter and more flexible nature of C-D bonds compared to C-H bonds, which alters the intermolecular van der Waals forces.
Q2: Does deuteration alter the physical structure of a lipid bilayer?
A2: Yes, deuteration can induce small but significant changes in the structural parameters of a lipid bilayer. Studies have shown that deuterating the acyl chains can cause a reduction in the lamellar repeat spacing and overall bilayer thickness[1]. Conversely, deuterating the headgroup can lead to an increase in these parameters[1]. These subtle structural modifications should be taken into account, especially when interpreting high-resolution data from techniques like neutron scattering and X-ray scattering[1][3].
Q3: Can using a mixture of deuterated and non-deuterated lipids lead to phase separation?
A3: Yes, there is evidence that even subtle structural differences between deuterated and non-deuterated lipids can be sufficient to induce phase separation in mixed monolayers and bilayers[4]. This is an important consideration for studies assuming a homogeneously mixed system. Techniques like Tip-Enhanced Raman Spectroscopy (TERS) have been used to visualize the partial segregation of domains rich in deuterated and non-deuterated lipids[4].
Section 2: Troubleshooting Guide for Synthesis, Purity, and Stability
This section provides guidance on common issues related to the production, characterization, and maintenance of perdeuterated lipids.
Q4: What are the common challenges in synthesizing perdeuterated lipids?
A4: The synthesis of perdeuterated lipids can be challenging, particularly for those with unsaturated acyl chains[5][6][7][8].
-
Chemical Synthesis: While offering control over the final product, chemical synthesis routes can be lengthy and complex, sometimes resulting in lower yields and the presence of impurities[7]. Achieving high levels of deuteration (e.g., >98%) often requires multiple rounds of H/D exchange reactions[7].
-
Biological Production: An alternative is to culture microorganisms, such as the yeast Pichia pastoris, in a deuterated medium and then extract the lipids[3][5][6][8]. While this is effective for producing complex and unsaturated deuterated lipids, a key challenge is that the lipid composition of the organism can be altered by the deuterated growth environment. For instance, yeast grown in a deuterated medium may exhibit a modified fatty acid unsaturation level[5][6][8].
Q5: How can I assess the purity of my perdeuterated lipid sample?
A5: Ensuring the chemical and isotopic purity of perdeuterated lipids is crucial for accurate data interpretation. A combination of techniques is often employed:
-
Mass Spectrometry (MS): MS is essential for determining the extent of deuteration and identifying potential chemical impurities[9]. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze the fatty acid composition[5][6][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for confirming the chemical structure and assessing purity[10]. It can help identify and quantify impurities, including regioisomers that may form during synthesis[11].
A common issue is the presence of partially deuterated species or protiated contaminants. It is important to quantify these, as they will affect calculations for techniques like neutron scattering, where the scattering length density (SLD) is a critical parameter[11].
Troubleshooting Purity Issues
| Issue | Potential Cause | Recommended Action |
| Incomplete Deuteration | Insufficient H/D exchange reactions during chemical synthesis. | Increase the number of exchange cycles or optimize reaction conditions (catalyst, temperature)[7]. |
| Chemical Impurities | Side reactions during synthesis; degradation during storage. | Purify the sample using chromatography (e.g., HPLC). Analyze by MS and NMR to identify the impurity[11]. |
| Altered Lipid Composition (Biological Production) | Metabolic adaptation of the organism to the deuterated medium. | Optimize growth conditions (e.g., temperature) to minimize alterations. Thoroughly characterize the lipid extract using GC-MS to determine the exact composition[5]. |
Q6: What are the best practices for storing and handling perdeuterated lipids to ensure their stability?
A6: Proper storage and handling are critical to prevent degradation of perdeuterated lipids, which can lead to experimental artifacts.
-
Storage Temperature: Deuterated lipid standards should be stored at or below -16°C to ensure long-term stability[12]. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended[12].
-
Preventing Oxidation and Hydrolysis: Unsaturated lipids are particularly susceptible to oxidation. It is best to store them dissolved in an appropriate organic solvent under an inert atmosphere (e.g., argon or nitrogen) and protected from light[13]. Avoid storing lipids as a dry powder for extended periods, as this can make them more prone to oxidation and hydrolysis[12][13].
-
Solvent Choice: Use high-purity organic solvents. Ensure the chosen solvent is appropriate for the specific lipid class and the downstream application[12].
-
Handling: Use glass containers with Teflon-lined caps (B75204) for storage and glass or stainless steel pipettes for transferring organic solutions to avoid contamination[12]. Minimize freeze-thaw cycles[12].
Section 3: Technique-Specific Troubleshooting
This section focuses on challenges that may arise when using perdeuterated lipids in specific biophysical techniques.
Neutron Scattering
Q7: My neutron scattering data from a deuterated lipid system is difficult to interpret. What could be the issue?
A7: While perdeuteration is a powerful tool for contrast variation in neutron scattering, assuming that deuterated and protiated lipids are perfectly interchangeable can lead to interpretation errors[3][14][15][16][17].
Troubleshooting Neutron Scattering Data
| Issue | Potential Cause | Recommended Action |
| Inaccurate Scattering Length Density (SLD) Calculation | Incomplete deuteration or presence of protiated impurities. | Quantify the exact degree of deuteration and purity of your lipid sample using mass spectrometry and NMR to calculate a more accurate SLD[11]. |
| Unexpected Structural Differences | The inherent structural changes induced by deuteration (e.g., altered bilayer thickness). | Perform control experiments using both protiated and deuterated lipids under the same conditions to quantify the structural differences. Incorporate these differences into your data modeling[1]. |
| Phase Separation in Mixed Systems | Deuteration-induced segregation of lipid domains. | Use complementary techniques (e.g., fluorescence microscopy, TERS) to check for phase separation. If present, your model for the neutron scattering data will need to account for multiple domains[4]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: I am observing unexpected peak broadening or shifts in my NMR spectra of samples containing deuterated lipids. Why might this be?
A8: In NMR, deuterated lipids are invaluable for both solution and solid-state studies[18][19][20][21][22]. However, issues can arise from the properties of the lipids themselves or their interaction with other molecules.
Troubleshooting NMR Spectra
| Issue | Potential Cause | Recommended Action |
| Overlapping Signals in ¹H NMR | Residual proton signals in the deuterated lipid or solvent. | Use highly deuterated lipids and solvents (e.g., >99.9% D). Check the supplier's specifications for isotopic purity[20]. |
| Altered Dynamics in ²H Solid-State NMR | The dynamic behavior of deuterated lipids can differ from their protiated counterparts. | Be aware that deuteration can have a small impact on the phase behavior and dynamics of lipid bilayers. This should be considered when interpreting order parameters and relaxation data[2][23]. |
| Sample Heterogeneity | Incomplete solubilization of lipids; presence of different lipid phases. | Ensure complete solubilization, possibly with gentle warming or sonication. For solid-state NMR, ensure proper sample hydration and equilibration. The presence of multiple phases will result in a superposition of spectra[21]. |
Mass Spectrometry
Q9: I am seeing unexpected peaks in my mass spectra when analyzing deuterated lipids. Are these impurities?
A9: While they could be impurities, a common issue in mass spectrometry-based lipidomics is the generation of in-source fragmentation (ISF) artifacts[24][25][26]. These are fragment ions that are formed in the ion source of the mass spectrometer and can be mistaken for endogenous lipid species.
Troubleshooting Mass Spectrometry Data
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks at Lower m/z | In-source fragmentation (ISF) of the parent lipid molecule. | Optimize ion source parameters (e.g., spray voltage, temperature) to minimize fragmentation. Analyze a pure standard of your deuterated lipid to identify its characteristic fragmentation pattern[25][26]. |
| Multiple Adducts | Formation of various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) during ionization. | This is common in lipid analysis. Be aware that the relative abundance of different adducts can vary. For quantification, it may be necessary to sum the intensities of all adducts for a given lipid species[24]. |
| Isotopic Overlap | Overlap of the isotopic distribution of one lipid species with the monoisotopic peak of another. | Use high-resolution mass spectrometry to resolve these peaks. Data processing software can also help to deconvolve overlapping isotopic patterns[27]. |
Experimental Protocols and Visualizations
Experimental Protocol: Assessing Lipid Purity by GC-MS
-
Sample Preparation: Transesterify the deuterated lipid sample to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or a similar reagent.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC Separation: Inject the extracted FAMEs onto a gas chromatograph equipped with a suitable capillary column for fatty acid analysis.
-
MS Detection: Analyze the eluting peaks with a mass spectrometer to identify the FAMEs based on their mass spectra and retention times.
-
Data Analysis: Quantify the relative amounts of different fatty acids to determine the composition and identify any contaminants.
Visualizations
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing Deuteration-Induced Phase Separation in Supported Lipid Monolayers using Hyperspectral TERS Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and Analysis of Perdeuterated Lipids from Pichia pastoris Cells | PLOS One [journals.plos.org]
- 6. Item - Production and Analysis of Perdeuterated Lipids from Pichia pastoris Cells - Public Library of Science - Figshare [plos.figshare.com]
- 7. Documents download module [ec.europa.eu]
- 8. Production and Analysis of Perdeuterated Lipids from Pichia pastoris Cells | Lunds universitet [lu.se]
- 9. researchgate.net [researchgate.net]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. apo.ansto.gov.au [apo.ansto.gov.au]
- 17. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Effect of Deuteration on Phase Behavior of Supported Phospholipid Bilayers: A Spectroelectrochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPPC-d71 Liposome Preparation by Sonication
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the sonication of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71) to form liposomes. The principles and data presented are based on studies of non-deuterated DPPC, which is expected to behave similarly to its deuterated counterpart during the mechanical process of sonication.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing sonication time on the size of my this compound liposomes?
Increasing sonication time generally leads to a significant reduction in the average diameter of liposomes and a narrowing of the size distribution, reflected by a lower Polydispersity Index (PDI).[1][2] Initially, even short periods of sonication can break down large, multilamellar vesicles (MLVs) into smaller vesicles.[3] As sonication continues, the size will continue to decrease until a lower limit is reached, typically around 20-50 nm for small unilamellar vesicles (SUVs).[4]
Q2: Is it possible to sonicate for too long? What are the negative consequences?
Yes, prolonged sonication can have detrimental effects. After a certain point, there is no significant additional decrease in liposome (B1194612) size.[2] More importantly, extended sonication can lead to the degradation of the phospholipids (B1166683) through the formation of free radicals and can also cause the release of titanium particles from the sonicator probe tip, which can contaminate your sample. It is also important to control the temperature during sonication, as excessive heat can alter the properties of the lipid membrane.
Q3: My liposome size distribution is bimodal after sonication. What could be the cause?
Bimodal size distributions can occur, especially with milder or shorter sonication times. This may represent a mixture of larger, not fully processed liposomes and a population of smaller, sonicated vesicles. To address this, you can try incrementally increasing the sonication time or the power intensity. It is also crucial to ensure the sonicator probe is properly immersed in the sample to ensure even energy distribution.
Q4: What is a typical Polydispersity Index (PDI) I should aim for?
A PDI value below 0.2 is generally considered acceptable for a homogenous population of liposomes. For many applications, a PDI of 0.1 or lower is ideal. The PDI should decrease with increased sonication time, indicating a more uniform size distribution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Large Mean Liposome Diameter (>200 nm) | Insufficient sonication time or power. Inefficient energy transfer to the sample. High lipid concentration. | Increase the total sonication time. Ensure the sonicator probe is properly submerged. Consider diluting the lipid suspension. |
| High Polydispersity Index (PDI > 0.3) | Non-uniform sonication. Presence of multilamellar vesicles (MLVs). Aggregation of liposomes. | Use pulsed sonication with rest periods to ensure proper mixing. Increase total sonication time. Check the zeta potential; low surface charge can lead to aggregation. |
| Liposome size does not decrease with further sonication | The lower size limit for the specific lipid and sonication parameters has been reached. | Further size reduction may require other techniques like extrusion. Be aware that a saturation point exists for size reduction by sonication. |
| Sample appears cloudy or contains visible aggregates after centrifugation | Incomplete removal of titanium particles from the probe tip. Presence of unincorporated lipid. Liposome instability. | Centrifuge the sample after sonication to pellet titanium particles and large lipid aggregates. Ensure the lipid was fully hydrated before sonication. |
| Change in sample color (e.g., yellowing) | Lipid degradation due to excessive sonication and overheating. | Reduce sonication intensity or total time. Use a pulsed sonication protocol with cooling periods (e.g., placing the sample in an ice bath). |
Experimental Protocols
Preparation of this compound Liposomes via Probe-Tip Sonication
This protocol is adapted from established methods for preparing DPPC liposomes.
Materials:
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This compound lipid powder
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Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered through a 0.2 µm filter.
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Glass vial
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Probe-tip sonicator
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Vortex mixer
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Microcentrifuge
Methodology:
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Lipid Hydration:
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Weigh the desired amount of this compound powder and transfer it to a clean glass vial.
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Add the appropriate volume of hydration buffer to achieve the target lipid concentration (e.g., 25 mg/mL).
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Vortex the mixture vigorously to hydrate (B1144303) the lipid, which will result in a milky white suspension of multilamellar vesicles (MLVs).
-
-
Sonication:
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Immerse the tip of the sonicator probe into the lipid suspension, ensuring it does not touch the sides or bottom of the vial.
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Set the sonicator to a pulsed mode (e.g., 20% duty cycle with a 2-second pulse followed by a 5-second rest) to prevent overheating.
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Sonicate the sample for a specific duration. The total sonication time can be varied to achieve the desired liposome size (e.g., cycles of 2-8 minutes for a total of 6 to 36 minutes). It is advisable to keep the sample on ice during sonication to dissipate heat.
-
-
Post-Sonication Processing:
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After sonication, the solution should appear more translucent.
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Centrifuge the liposome solution at approximately 10,000 x g for 3-5 minutes to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.
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Carefully transfer the supernatant containing the liposomes to a clean tube.
-
-
Characterization:
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Determine the liposome size distribution (mean diameter and PDI) using Dynamic Light Scattering (DLS).
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Store the liposomes at 4°C. For long-term storage, stability should be assessed.
-
Data Presentation
The following table provides an illustrative example of the expected trend in liposome size and PDI as a function of sonication time for DPPC liposomes. Actual results may vary based on specific experimental conditions such as lipid concentration, buffer composition, and sonicator model and settings.
| Sonication Time (minutes) | Mean Diameter (nm) | Polydispersity Index (PDI) |
| 0 (Pre-sonication) | >1000 | >0.5 |
| 5 | ~150 | ~0.3 |
| 10 | ~100 | ~0.2 |
| 20 | ~70 | ~0.15 |
| 30 | ~50 | ~0.1 |
This data is representative and intended for illustrative purposes. Studies have shown that with extended sonication, the average diameter decreases and the size distribution becomes narrower.
Experimental Workflow
Caption: Workflow for this compound liposome preparation and characterization.
References
- 1. Effect of ultrasound exposure time in the size distribution of lecithin liposomes in the nanoscale | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Liposomal Encapsulation and Ultrasonication on Debittering of Protein Hydrolysate and Plastein from Salmon Frame - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sample Degradation for Long-Term DPPC-d71 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing sample degradation during long-term experiments involving 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d71). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, similar to its non-deuterated counterpart, are hydrolysis and oxidation.
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Hydrolysis: This is the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) and free fatty acids.[1][2][3] This process is accelerated in aqueous solutions, particularly at non-neutral pH.[3]
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Oxidation: While DPPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated lipids, oxidation can still occur, particularly at the phosphocholine (B91661) headgroup when exposed to reactive oxygen species.[4][5]
Q2: How does deuteration of the acyl chains affect the stability of DPPC?
A2: Deuteration of the acyl chains in DPPC can influence its physical properties, which may indirectly affect its stability. Studies have shown that lipids with deuterated chains have a lower gel-to-liquid crystalline phase transition temperature by approximately 4.3 ± 0.1 °C compared to their non-deuterated counterparts.[6][7][8][9] This suggests that deuterated lipids have a less ordered or more fluid gel phase.[6][7] While direct comparisons of degradation rates are limited, this altered physical state could potentially influence susceptibility to hydrolysis or enzymatic degradation.
Q3: What are the best practices for long-term storage of this compound?
A3: To ensure long-term stability, this compound should be stored under conditions that minimize hydrolysis and oxidation.
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As a dry powder: this compound is relatively stable as a powder and should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[10]
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In an organic solvent: For solutions, use a suitable organic solvent like chloroform (B151607) or ethanol (B145695) and store in a glass container with a Teflon-lined cap at -20°C ± 4°C.[10] It is recommended to overlay the solution with an inert gas such as argon or nitrogen to prevent oxidation.[10] Avoid storing organic solutions in plastic containers as plasticizers can leach into the solvent.[10]
Q4: Can I store this compound in an aqueous suspension for long-term experiments?
A4: Long-term storage of phospholipids (B1166683) in aqueous suspensions is generally not recommended due to the risk of hydrolysis.[3][10] If your experiment requires a pre-formed liposome (B1194612) suspension, it is best to prepare it fresh and use it within a short timeframe. For long-term studies, storing the lipid as a dry powder or in an organic solvent and preparing the aqueous dispersion shortly before the experiment is the preferred method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks or mass shifts in mass spectrometry analysis. | Sample contamination from storage containers or handling equipment. | Always use glass containers with Teflon-lined caps (B75204) for organic solutions. Use glass or stainless steel pipettes for transferring organic solutions. Ensure all glassware is scrupulously clean. |
| Chemical degradation (hydrolysis or oxidation). | Prepare samples fresh whenever possible. Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C. Minimize exposure to light and elevated temperatures. For aqueous samples, use a buffer at a neutral pH (around 6.5-7.4) to minimize hydrolysis.[3] | |
| Changes in liposome size distribution or lamellarity over time. | Liposome fusion or aggregation. | Ensure the ionic strength and pH of the buffer are optimized and stable. Store liposome preparations at a temperature below the phase transition temperature of this compound. Note that the phase transition temperature of deuterated DPPC is lower than that of non-deuterated DPPC.[6][9] |
| Hydrolysis of phospholipids leading to the formation of lysolipids and fatty acids, which can alter membrane structure.[3] | Minimize the duration of experiments in aqueous solutions. Analyze samples at regular intervals to monitor for degradation products. | |
| Inconsistent results in biophysical assays (e.g., DSC, fluorescence spectroscopy). | Sample degradation leading to altered membrane properties. | Confirm the purity of the this compound stock before each experiment using an appropriate analytical technique (e.g., TLC, mass spectrometry). |
| Incomplete or improper sample preparation. | Follow a validated and consistent protocol for liposome preparation. Ensure complete removal of organic solvents. |
Quantitative Data Summary
Table 1: Phase Transition Temperatures of Deuterated vs. Non-deuterated Phospholipids
| Phospholipid | Phase Transition Temperature (Tm) of Non-deuterated (°C) | Phase Transition Temperature (Tm) of Deuterated (°C) | Difference in Tm (°C) | Reference(s) |
| Dipalmitoylphosphatidylcholine (DPPC) | ~41.4 | ~36.4 - 38.4 | ~3-5 | [6][7][9] |
| Distearoylphosphatidylcholine (DSPC) | ~55 | ~50 - 52 | ~3-5 | [6][7][9] |
| Dimyristoylphosphatidylcholine (DMPC) | ~24 | ~19 - 21 | ~3-5 | [6][7][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes for Long-Term Studies
This protocol is adapted from standard liposome preparation methods with special considerations for minimizing degradation.
Materials:
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This compound powder
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Chloroform or a 2:1 chloroform:methanol mixture
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Hydration buffer (e.g., HEPES, PBS), degassed
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Glass vials with Teflon-lined caps
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Rotary evaporator
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Bath sonicator or extruder
Procedure:
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Lipid Film Formation:
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Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
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To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
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Add the degassed hydration buffer to the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound (e.g., ~45-50°C).
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Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). Allow this to proceed for at least 1 hour.
-
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Vesicle Sizing (Optional but Recommended):
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For a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or extruded.
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Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent. Monitor the temperature to avoid overheating.
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Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times. This should be done at a temperature above the Tm of this compound.
-
-
Storage and Handling for Long-Term Experiments:
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If the experiment is not immediate, it is best to store the lipid as a dried film under an inert atmosphere at -20°C.
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For ongoing experiments, store the prepared liposome suspension at 4°C for short periods (up to a few days), but be aware that hydrolysis can occur.
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Before each use, visually inspect the sample for any signs of aggregation or precipitation.
-
Visualizations
Caption: Workflow for preparing and handling this compound samples.
Caption: Primary degradation pathways for this compound.
References
- 1. Very long-term stability of lipid biomarkers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]
- 8. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Data Analysis for Neutron Scattering of DPPC-d71 Membranes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neutron scattering of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, particularly with tail-deuterated DPPC (DPPC-d71).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of neutron scattering data from this compound membrane experiments.
| Issue ID | Problem Description | Possible Causes | Suggested Solutions |
| DPPC-TS-001 | High Incoherent Background in Scattering Data | High concentration of hydrogen atoms in the sample, leading to a large, flat background that can obscure the coherent scattering signal.[1][2] | 1. Utilize D₂O as the solvent: Replace H₂O with D₂O to minimize the incoherent scattering from the solvent.[1] 2. Optimize H₂O/D₂O ratio: For contrast variation experiments, ensure precise matching of the H₂O/D₂O ratio in the sample and the background buffer to accurately subtract the incoherent background.[3] 3. Employ deuterated lipids: Use tail-deuterated (d-DPPC) or fully deuterated lipids to reduce the incoherent contribution from the lipid molecules themselves.[3] 4. Data Correction: During data analysis, fit and subtract a constant background term to account for the residual incoherent scattering. |
| DPPC-TS-002 | Difficulty in Distinguishing Lipid Domains in Phase-Separated Membranes | Insufficient scattering contrast between different lipid domains (e.g., liquid-ordered and liquid-disordered phases). | 1. Selective Deuteration: Use a mixture of deuterated and protiated lipids to create contrast between domains. For example, in a DPPC/DOPC mixture, using d-DPPC will highlight the DPPC-rich domains. 2. Contrast Variation: Perform measurements at different D₂O/H₂O solvent ratios to selectively highlight or match out the scattering from different components. 3. Advanced Modeling: Utilize unrestricted shape models (e.g., MONSA) in data analysis to fit complex domain structures that may not conform to simple geometries like circles or stripes. |
| DPPC-TS-003 | Poor Fit of the Vesicle Form Factor to the Experimental Data | The model used for data fitting does not accurately represent the physical structure of the vesicles in the sample (e.g., unilamellar vs. multilamellar, symmetric vs. asymmetric). | 1. Verify Vesicle Lamellarity: Use techniques like cryo-TEM to confirm the unilamellar nature of the prepared vesicles. The presence of multilamellar vesicles can introduce Bragg peaks that are not accounted for in a unilamellar vesicle model. 2. Use an Asymmetric Bilayer Model: If the inner and outer leaflets of the vesicle are expected to be different (e.g., due to curvature stress or asymmetric lipid composition), employ an asymmetric scattering density profile model for fitting. 3. Account for Polydispersity: Incorporate a distribution of vesicle sizes into the fitting model to account for sample polydispersity, which can smear out features in the scattering curve. |
| DPPC-TS-004 | Inaccurate Determination of Bilayer Thickness | Incorrect background subtraction, poor data quality at high Q, or using a model that doesn't account for inter-bilayer water layers in multilamellar systems. | 1. Accurate Background Subtraction: Ensure proper subtraction of the empty cell and solvent scattering. Inaccurate subtraction can distort the high-Q region of the data, which is sensitive to bilayer thickness. 2. Joint SAXS/SANS Analysis: Combine Small-Angle X-ray Scattering (SAXS) and SANS data. SAXS is more sensitive to the electron-dense headgroups, providing strong constraints on the headgroup-to-headgroup distance. 3. Appropriate Modeling: For multilamellar vesicles, use a model that includes the thickness of the water layer between bilayers. |
| DPPC-TS-005 | Ambiguity in Neutron Reflectometry (NR) Data Fitting | The loss of phase information in NR measurements can lead to multiple, mathematically valid structural models that fit the data equally well. | 1. Multiple Contrast Measurements: Measure the sample using different isotopic contrasts (e.g., D₂O, H₂O, and silicon-matched water) to constrain the fitting model and resolve ambiguities. 2. Use of Known Parameters: Constrain fitting parameters with known values, such as the molecular volumes of the lipid components. 3. Co-refinement with other techniques: If possible, co-refine the NR data with data from other techniques like ellipsometry to provide additional constraints. |
Frequently Asked Questions (FAQs)
1. What is the purpose of using deuterated DPPC (this compound) in neutron scattering experiments?
The primary purpose of using deuterated lipids like this compound is to manipulate the neutron scattering length density (SLD) of the lipid bilayer. Hydrogen (¹H) and deuterium (B1214612) (²H) have very different neutron scattering lengths (-3.74 fm and 6.67 fm, respectively). By selectively replacing hydrogen with deuterium in the acyl tails of DPPC, the SLD of the tail region is significantly altered. This allows for:
-
Contrast Enhancement: Creating a larger difference in SLD between the lipid tails and the solvent (often D₂O or H₂O), which enhances the scattering signal from the bilayer.
-
Contrast Matching: In lipid mixtures, using one deuterated and one protiated lipid species allows researchers to create contrast between lipid domains. It also enables contrast-matching experiments where the SLD of a specific component (e.g., the lipid tails) is matched to the solvent, effectively making that component "invisible" to neutrons and highlighting the structure of the remaining components.
-
Reduction of Incoherent Scattering: Hydrogen has a very large incoherent scattering cross-section, which contributes to a high, flat background in the data. Replacing hydrogen with deuterium significantly reduces this incoherent background, improving the signal-to-noise ratio of the coherent scattering that contains structural information.
2. How do I choose the right D₂O/H₂O ratio for my experiment?
The choice of D₂O/H₂O ratio depends on the specific goals of your experiment. The key is to calculate the Scattering Length Density (SLD) of your components (lipid headgroups, lipid tails, and any other molecules) and the solvent.
-
To maximize contrast for viewing the entire vesicle: Choose a solvent composition that has a large SLD difference with the average SLD of the vesicle. For a protiated vesicle, pure D₂O is often used.
-
To highlight the lipid tails: Use a solvent that matches the SLD of the lipid headgroups.
-
To study lipid domains in a mixed membrane (e.g., d-DPPC and h-DOPC): Use a solvent that matches the average SLD of the entire vesicle. This will minimize the overall vesicle form factor scattering and enhance the scattering signal arising from the in-plane SLD fluctuations due to domain formation.
3. What are the common models used to analyze SANS data from DPPC vesicles?
The choice of model depends on the sample's characteristics.
-
Unilamellar Vesicles (ULVs):
-
Slab Model: A simple model that represents the bilayer as a series of slabs (e.g., outer headgroup, hydrocarbon core, inner headgroup) with different SLDs. This model is computationally efficient but offers lower spatial resolution.
-
Scattering Density Profile (SDP) Model: A higher-resolution model that describes the continuous variation of SLD across the bilayer, often using Gaussian functions to represent the distribution of different molecular groups (e.g., phosphate, carbonyl, methyl). This model can provide more detailed structural information like the area per lipid and the thickness of different regions of the bilayer.
-
-
Multilamellar Vesicles (MLVs):
-
Broad Peak Model: Used to fit the characteristic Bragg peaks that arise from the periodic stacking of bilayers in MLVs. This can be used to determine the lamellar d-spacing.
-
4. How can I ensure my vesicle preparation is suitable for SANS/NR experiments?
-
For SANS: The most common preparation method for obtaining unilamellar vesicles (ULVs) is extrusion. After hydrating a lipid film, the resulting multilamellar vesicle suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process disrupts the multilamellar structure and produces ULVs with a relatively uniform size distribution. It is crucial to verify the lamellarity, for instance with cryo-TEM, as residual multilamellar structures can complicate data analysis.
-
For NR: Supported lipid bilayers (SLBs) are often used. These can be formed by vesicle fusion onto a solid substrate, such as a silicon wafer. The substrate must be scrupulously clean to ensure uniform bilayer formation.
Quantitative Data Summary
The following tables summarize key parameters for DPPC membranes relevant to neutron scattering data analysis.
Table 1: Neutron Scattering Length Densities (SLDs) of Key Components.
| Component | Chemical Formula | Molecular Volume (ų) | Scattering Length (fm) | SLD (10⁻⁶ Å⁻²) |
| DPPC (protiated) | C₄₀H₈₀NO₈P | ~1230 | 185.3 | 0.151 |
| DPPC-d62 (tail deuterated) | C₄₀H₁₈D₆₂NO₈P | ~1230 | 1145.8 | 9.315 |
| D₂O (heavy water) | D₂O | 30.3 | 19.14 | 6.32 |
| H₂O (light water) | H₂O | 30.3 | -1.68 | -0.55 |
| Silicon (for NR) | Si | 20.0 | 4.15 | 2.07 |
Note: Molecular volumes and SLDs can vary slightly with temperature and phase.
Table 2: Typical Structural Parameters for DPPC Bilayers.
| Parameter | Gel Phase (~20-25°C) | Fluid Phase (~50-60°C) | Source |
| Bilayer Thickness (d_L) | ~48 - 54 Å | ~38 - 45 Å | |
| Area per Lipid (A_L) | ~47 - 50 Ų | ~60 - 65 Ų | |
| Hydrocarbon Core Thickness | ~29 - 35 Å | ~25 - 30 Å |
Experimental Protocols
Protocol 1: Preparation of Unilamellar this compound Vesicles by Extrusion for SANS
-
Lipid Film Preparation:
-
Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
In a round-bottom flask, evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., a specific D₂O/H₂O mixture) by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tₘ) of DPPC (~41°C) to ensure proper hydration. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tₘ of DPPC.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process breaks down the MLVs into unilamellar vesicles (ULVs).
-
-
Sample Characterization (Optional but Recommended):
-
Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic radius and polydispersity of the vesicle suspension.
-
Use cryo-Transmission Electron Microscopy (cryo-TEM) to visually confirm the presence of unilamellar vesicles.
-
Visualizations
Data Analysis Workflow
The following diagram illustrates a typical workflow for analyzing SANS data from lipid vesicle experiments.
Caption: Workflow for SANS data analysis.
Logic of Contrast Variation
This diagram explains the principle of using different D₂O/H₂O ratios to highlight specific parts of a lipid bilayer.
Caption: Principle of neutron scattering contrast variation.
References
Technical Support Center: Overcoming Poor Incorporation of Peptides into DPPC-d71 Bilayers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with incorporating peptides into dipalmitoylphosphatidylcholine-d71 (DPPC-d71) bilayers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peptide incorporation into DPPC bilayers?
Poor incorporation is often a result of one or more of the following factors:
-
Peptide Properties: Highly hydrophilic or charged peptides may resist partitioning into the hydrophobic bilayer core. Conversely, very hydrophobic peptides can aggregate in aqueous solution before they have a chance to interact with the lipid vesicles.[1][2]
-
Lipid Bilayer Properties: The physical state of the DPPC bilayer is critical. DPPC has a relatively high phase transition temperature (Tₘ). Below this temperature, the bilayer is in a tightly packed gel state, which is highly resistant to peptide insertion.[3]
-
Experimental Method: The chosen method of reconstitution (e.g., thin-film hydration, detergent dialysis) may not be optimal for the specific peptide-lipid system.[4][5]
-
Peptide-to-Lipid Ratio: An excessively high peptide concentration can lead to aggregation and incomplete incorporation.
-
Hydrophobic Mismatch: A significant difference between the hydrophobic length of the peptide's transmembrane segment and the hydrophobic thickness of the bilayer can hinder stable incorporation.
Q2: How does the deuteration of DPPC (to this compound) affect peptide incorporation?
Deuteration of the lipid acyl chains can slightly alter the physical properties of the bilayer. Specifically, chain deuteration in saturated lipids like DPPC has been shown to lower the gel-to-liquid crystalline phase transition temperature (Tₘ) by approximately 4.3 ± 0.1 °C. This means a this compound bilayer will become fluid at a slightly lower temperature than its protiated counterpart. This can be advantageous, as performing incorporation at a lower temperature might better preserve peptide structure, but it must be accounted for in the experimental design. While the electrical barrier properties are largely unaffected, the dynamic behavior of deuterated lipids can differ from hydrogenous ones.
Q3: How critical is the physical state (gel vs. fluid) of the this compound bilayer during incorporation?
It is extremely critical. Peptides incorporate far more efficiently into bilayers in the fluid (liquid-crystalline) phase, where the lipid acyl chains are disordered and there is more free volume to accommodate the peptide. The gel phase presents a significant energetic barrier to insertion due to the tight packing of the lipid chains. Therefore, reconstitution protocols should always be performed at temperatures above the Tₘ of the this compound bilayer.
Q4: What role do electrostatic interactions play in peptide incorporation?
Electrostatic interactions are crucial, especially for charged peptides. The surface of a pure DPPC bilayer is zwitterionic and has a net neutral charge. However, the membrane dipole potential, which is positive in the membrane interior, can influence the orientation and binding affinity of peptides. For peptides with a net positive charge, attractive interactions with the phosphate (B84403) groups of the lipids can facilitate initial binding to the membrane surface, which is often a prerequisite for insertion. Conversely, unfavorable electrostatic interactions can repel the peptide from the bilayer. If necessary, the surface charge of the vesicles can be modified by including charged lipids like DPPS (negative) or stearylamine (positive) in the formulation.
Q5: How can I verify that my peptide has been successfully incorporated into the bilayer?
Several techniques can be used to confirm and quantify peptide incorporation:
-
Ultracentrifugation: Separate the vesicles (pellet) from the unincorporated peptide (supernatant) and quantify the peptide in each fraction.
-
Size-Exclusion Chromatography: Separate proteoliposomes from free peptide.
-
Spectroscopy (CD, Fluorescence): Changes in the circular dichroism or fluorescence spectrum of the peptide (e.g., from intrinsic tryptophan fluorescence) upon mixing with liposomes can indicate a change in environment from aqueous to hydrophobic, suggesting incorporation.
-
Quantification Assays: A Bicinchoninic Acid (BCA) assay can be used to determine the peptide concentration in the liposome (B1194612) fraction after separation from the free peptide. Note that lipids and detergents can interfere, so proper controls and sample preparation are essential.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Detectable Peptide in the Bilayer
Possible Cause 1: Peptide Aggregation
-
Why it happens: Highly hydrophobic peptides tend to self-associate and aggregate in aqueous buffers, preventing them from interacting with the liposome surface.
-
Troubleshooting Steps:
-
Solubilize the Peptide: Dissolve the peptide in a small amount of organic solvent (e.g., TFE, HFIP, DMSO) before adding it to the lipid solution or buffer. Ensure the final concentration of the organic solvent is low enough not to disrupt the bilayer.
-
Use Detergents: Co-solubilize the peptide and lipids with a mild detergent like DDM, Triton X-100, or octyl glucoside. The peptide-lipid-detergent mixed micelles can then be used to form proteoliposomes upon detergent removal via dialysis or Bio-Beads.
-
Optimize pH and Ionic Strength: Adjust the buffer pH to a point where the peptide has a slight net charge, which can reduce aggregation through electrostatic repulsion.
-
Possible Cause 2: Unfavorable Energetics of Insertion
-
Why it happens: The temperature of the experiment is below the phase transition temperature (Tₘ) of the this compound bilayer, meaning the membrane is in the highly ordered and impenetrable gel phase.
-
Troubleshooting Steps:
-
Increase Temperature: Ensure all incubation and hydration steps are performed at a temperature significantly above the Tₘ of this compound (~37°C, accounting for the depression due to deuteration). A common temperature for DPPC is 50-60°C.
-
Incorporate Cholesterol: Adding cholesterol (up to 30-40 mol%) to the this compound bilayer will eliminate the sharp phase transition, creating a "liquid-ordered" phase that is more accommodating to peptide insertion than the gel phase.
-
Possible Cause 3: Hydrophobic Mismatch
-
Why it happens: The hydrophobic length of the peptide is significantly shorter than the hydrophobic thickness of the this compound bilayer. This mismatch creates an energetic penalty, as it would require unfavorable exposure of the peptide's hydrophobic core or significant, energetically costly compression of the surrounding lipids.
-
Troubleshooting Steps:
-
Adjust Lipid Chain Length: If possible, switch to a lipid with a shorter acyl chain (e.g., DMPC) to better match the peptide's length.
-
Modify Peptide Design: If feasible, lengthen the hydrophobic segment of the peptide.
-
Analyze Flanking Residues: Peptides flanked by tryptophan (Trp) or tyrosine (Tyr) residues are better at adapting to mismatch conditions than those flanked by phenylalanine (Phe) or certain charged residues.
-
Problem: Peptide Associates with the Vesicle Surface but Does Not Insert
-
Why it happens: The peptide may bind to the lipid headgroups via electrostatic or hydrogen bonding interactions but lacks a sufficient hydrophobic driving force to partition into the bilayer core. This is common for amphipathic peptides that are highly charged or have marginal hydrophobicity.
-
Troubleshooting Steps:
-
Increase Ionic Strength: For peptides where binding is primarily electrostatic, increasing the salt concentration of the buffer (e.g., to 150 mM NaCl) can screen the surface charges and promote hydrophobic interactions, potentially driving insertion.
-
Modify Peptide Hydrophobicity: Increase the hydrophobicity of the peptide, if possible, by substituting certain amino acids.
-
Use Co-solvents: The presence of a small amount of an organic co-solvent like trifluoroethanol (TFE) can sometimes stabilize a helical conformation in the peptide that is more favorable for insertion. This should be done with caution as high concentrations will disrupt the bilayer.
-
Data Presentation
Table 1: Physicochemical Properties of DPPC Lipids
| Property | DPPC (Protiated) | This compound (Chain Deuterated) | Reference |
|---|---|---|---|
| Main Phase Transition (Tₘ) | ~41 °C (314.15 K) | ~37 °C (310 K) | |
| Bilayer Thickness (Gel Phase) | ~4.5 nm | Reduced vs. protiated |
| Area per Lipid (Fluid Phase) | ~0.63 nm² (at 50°C) | >10% decrease vs. protiated | |
Note: Exact values can vary slightly based on experimental conditions (e.g., hydration level, buffer composition).
Table 2: Comparison of Common Reconstitution Methods
| Method | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Thin-Film Hydration | Peptide is mixed with lipids in organic solvent, a film is dried, and then hydrated with buffer above Tₘ. | Simple, no detergents required. | Can result in low encapsulation efficiency for hydrophilic peptides; peptide may not be homogeneously distributed. | Hydrophobic or amphipathic peptides. |
| Detergent Dialysis | Lipids and peptide are co-solubilized in a detergent. Detergent is slowly removed by dialysis, allowing proteoliposomes to form. | High incorporation efficiency, good for controlling orientation. | Residual detergent can affect membrane properties and protein function; can be a lengthy process. | Integral membrane peptides/proteins. |
| Freeze-Thaw Cycles | Hydrated peptide-lipid mixture is repeatedly frozen (liquid N₂) and thawed. Cycles disrupt and reform the bilayer, trapping the peptide. | Gentle method, can improve encapsulation efficiency. | May not be sufficient for transmembrane insertion on its own; often combined with other methods like extrusion. | Encapsulating hydrophilic peptides. |
Experimental Protocols
Protocol 1: Peptide Incorporation via Thin-Film Hydration
-
Materials: this compound lipid, peptide of interest, chloroform/methanol solvent mixture (e.g., 2:1 v/v), appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).
-
Procedure:
-
Co-dissolve a known amount of this compound and the desired amount of peptide in the chloroform/methanol solvent in a round-bottom flask. The peptide-to-lipid molar ratio should be optimized (start with 1:100 to 1:500).
-
Attach the flask to a rotary evaporator. Rotate the flask under a stream of nitrogen gas to gently evaporate the solvent, creating a thin, uniform lipid-peptide film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
Pre-heat the hydration buffer to a temperature well above the Tₘ of this compound (e.g., 55°C).
-
Add the warm buffer to the flask containing the dry film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).
-
Incubate the flask at the same warm temperature for 1-2 hours with intermittent vortexing to fully hydrate (B1144303) the film and form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). The extrusion must be performed at a temperature above Tₘ.
-
Protocol 2: Quantification of Incorporated Peptide using a Modified BCA Assay
This protocol is designed to minimize interference from lipids.
-
Materials: Proteoliposome sample, BCA Protein Assay Kit, 10% Triton X-100 solution, microplate reader.
-
Procedure:
-
Separation: Separate the proteoliposomes from unincorporated peptide. Pellet the proteoliposomes via ultracentrifugation (e.g., 100,000 x g for 1-2 hours). Carefully remove the supernatant containing the free peptide. Wash the pellet with fresh buffer and centrifuge again to remove any remaining free peptide.
-
Standard Curve: Prepare a standard curve using your peptide of known concentrations in the same buffer used for the liposomes. It is crucial to treat the standards the same way as the samples.
-
Sample and Standard Preparation:
-
Resuspend the final proteoliposome pellet in a known volume of buffer.
-
In a microplate, add your standards and aliquots of your resuspended proteoliposome sample.
-
To each well (including standards and blanks), add Triton X-100 to a final concentration of 1-2% to solubilize the liposomes and reduce lipid interference. Some protocols also suggest using SDS and heating to denature the peptide for more consistent results.
-
-
BCA Assay: Add the BCA working reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate (e.g., 30 minutes at 37°C). Measure the absorbance at 562 nm.
-
Calculation: Determine the concentration of the peptide in your liposome sample by comparing its absorbance to the standard curve. Calculate the total amount of incorporated peptide and express it as an incorporation efficiency percentage relative to the initial amount of peptide added.
-
Visualizations
Caption: Troubleshooting decision tree for poor peptide incorporation.
Caption: Key factors influencing peptide incorporation into lipid bilayers.
References
- 1. mdpi.com [mdpi.com]
- 2. On the Design of Peptides for Membrane Insertion: The Critical Role of Charge Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETD | Investigating Fundamental Mechanisms of Peptide Insertion into Membranes | ID: b5644s58q | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to the Structural Differences Between DPPC-d71 and POPC-d31 Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural properties of two commonly used deuterated lipid bilayers: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31). Understanding the distinct structural characteristics of these lipid systems is crucial for their application in neutron scattering studies, molecular dynamics simulations, and the development of drug delivery systems.
Introduction to DPPC and POPC
DPPC is a saturated phospholipid with two 16-carbon acyl chains, while POPC is a mixed-chain phospholipid with one saturated 16-carbon chain (palmitoyl) and one monounsaturated 18-carbon chain (oleoyl). These differences in their acyl chain composition lead to significant variations in their physical and structural properties. The deuteration of these lipids, specifically the replacement of hydrogen with deuterium (B1214612) atoms at numerous positions (indicated by -d71 and -d31), makes them particularly valuable for neutron scattering experiments, where the large difference in scattering length between hydrogen and deuterium provides enhanced contrast.
Key Structural Differences
The primary structural differences between this compound and POPC-d31 bilayers arise from the saturation of their acyl chains. DPPC, being fully saturated, can pack more tightly, leading to a higher phase transition temperature (Tm) and a more ordered gel phase at physiological temperatures. In contrast, the kink in the unsaturated oleoyl (B10858665) chain of POPC disrupts tight packing, resulting in a lower Tm and a fluid, more disordered liquid-crystalline phase at similar temperatures.
Perdeuteration, as in this compound, has been shown to have a measurable impact on the physical properties of the lipid bilayer. Studies have indicated that chain deuteration in DPPC can lower the gel-to-fluid phase transition temperature by approximately 4.3 ± 0.1 °C[1]. Furthermore, in the fluid phase, deuteration of the acyl chains leads to a reduction in both the lamellar repeat spacing and the overall bilayer thickness[1].
Quantitative Structural Parameters
The following tables summarize key structural parameters for DPPC and POPC bilayers obtained from various experimental and computational studies. It is important to note that these values can vary depending on the experimental conditions such as temperature, hydration, and the specific technique employed.
Table 1: Area Per Lipid (APL)
| Lipid Bilayer | Temperature (°C) | Area Per Lipid (Ų) | Experimental/Simulation Method |
| DPPC | 50 | 63.0 ± 1.0 | Small-Angle X-ray and Neutron Scattering (SAXS/SANS)[2] |
| DPPC | 50 | 64.3 | Molecular Dynamics (MD) Simulation |
| DPPC (chain deuterated) | Fluid Phase | Reduced compared to protiated | Small-Angle X-ray Scattering (SAXS)[1] |
| POPC | 30 | 68.3 | Molecular Dynamics (MD) Simulation |
| POPC | 22 | 67.68 | Coarse-Grained Molecular Dynamics (CG-MD) Simulation[3] |
Table 2: Bilayer Thickness
| Lipid Bilayer | Temperature (°C) | Bilayer Thickness (nm) | Experimental/Simulation Method |
| DPPC (fluid phase) | 50 | ~3.8 | Neutron Scattering |
| DPPC (gel phase) | 25 | ~4.55 | Neutron Scattering |
| DPPC (chain deuterated) | Fluid Phase | Reduced compared to protiated | Small-Angle X-ray Scattering (SAXS) |
| POPC | 22 | ~4.21 | Small-Angle X-ray Scattering (SAXS) |
Table 3: Acyl Chain Order Parameters (SCD)
The deuterium order parameter, SCD, provides a measure of the orientational order of the C-D bonds along the acyl chains with respect to the bilayer normal. A value of -0.5 indicates perfect alignment, while 0 represents isotropic motion.
| Lipid Bilayer | Chain Position | SCD (approximate range) | Experimental/Simulation Method |
| DPPC (sn-1 chain) | C2-C15 | -0.2 to -0.1 | Molecular Dynamics (MD) Simulation |
| DPPC (sn-2 chain) | C2-C15 | -0.2 to -0.1 | Molecular Dynamics (MD) Simulation |
| POPC-d31 (sn-1 chain) | C2-C15 | -0.2 to -0.05 | NMR Spectroscopy |
| POPC-d31 (sn-2 chain) | C2-C17 | -0.2 to near 0 (at double bond) | NMR Spectroscopy |
Experimental Protocols
Preparation of Unilamellar Vesicles for Small-Angle Neutron Scattering (SANS)
A common method for preparing unilamellar vesicles (ULVs) for SANS studies is the extrusion method.
-
Lipid Film Preparation: A known amount of the deuterated lipid (this compound or POPC-d31) is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a D₂O-based buffer of the desired ionic strength and pH. The hydration process is typically carried out above the phase transition temperature of the lipid (e.g., >41°C for DPPC) to facilitate vesicle formation. The mixture is vortexed to create a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is then repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is performed at a temperature above the lipid's Tm. Typically, 11 to 21 passes are sufficient to produce a population of reasonably monodisperse ULVs.
-
Characterization: The size distribution of the resulting ULVs can be characterized by dynamic light scattering (DLS).
Small-Angle Neutron Scattering (SANS) with Contrast Variation
Contrast variation is a powerful technique in SANS that utilizes solvents with different ratios of H₂O and D₂O to selectively highlight different components of a system.
-
Sample Preparation: Unilamellar vesicles of the deuterated lipid are prepared in a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O). The lipid concentration is typically in the range of 1-10 mg/mL.
-
SANS Measurement: The samples are loaded into quartz sample cells (e.g., 1-2 mm path length) and placed in the SANS instrument. The scattering intensity, I(q), is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.
-
Data Analysis: The scattering data from the different contrasts are analyzed simultaneously using a core-shell model or more sophisticated models that describe the scattering length density profile of the bilayer. This allows for the determination of structural parameters such as the bilayer thickness, area per lipid, and the location of different molecular groups within the bilayer.
Visualizations
Caption: Molecular structures of DPPC and POPC lipids.
Caption: Simplified workflow for a SANS experiment on lipid vesicles.
Conclusion
The structural disparities between this compound and POPC-d31 bilayers are fundamentally linked to the presence of a double bond in the oleoyl chain of POPC. This seemingly minor difference leads to significant changes in lipid packing, phase behavior, and overall bilayer architecture. While this compound forms more ordered and thicker bilayers in the gel phase, POPC-d31 maintains a more fluid and expanded structure. The deuteration of these lipids, particularly the extensive deuteration in this compound, can further modulate their physical properties, a factor that must be considered when interpreting data from neutron scattering experiments. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their selection and application of these important model membrane systems.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPPC-d71 and DSPC-d83 Membrane Properties for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the key biophysical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d71) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) with deuterated acyl chains (DSPC-d83). Both are saturated phospholipids (B1166683) that are widely used in the formation of model membranes and lipid-based drug delivery systems. The primary difference between these two lipids lies in the length of their acyl chains, with DPPC having 16 carbons and DSPC having 18 carbons. This seemingly small structural variation leads to significant differences in their membrane properties, which are critical for their application in research and pharmaceutical development.
This comparison summarizes key quantitative data obtained from various experimental techniques, including Differential Scanning Calorimetry (DSC), Small-Angle Neutron Scattering (SANS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.
Comparative Data of Membrane Properties
The following table summarizes the key biophysical parameters of DPPC and DSPC membranes. It is important to note that most of the available experimental data is for the non-deuterated (protiated) forms of these lipids. However, studies have shown that deuteration of the acyl chains can lead to a decrease in the main phase transition temperature.[1] Where available, data for the deuterated species is provided; otherwise, data for the non-deuterated analogues is presented as a close approximation.
| Property | DPPC | DSPC | Experimental Technique |
| Main Phase Transition Temperature (Tm) | ~37-38 °C (for deuterated chains)[1] | ~50-51 °C (for deuterated chains)[1][2] | Differential Scanning Calorimetry (DSC) |
| 41-42 °C (for protiated chains)[3][4][5][6][7] | 54.8 - 55.6 °C (for protiated chains)[2][5][8] | ||
| Membrane Thickness (Hydrophobic) | ~3.5 - 4.0 nm (in liquid crystalline phase)[9][10][11] | ~4.0 - 4.5 nm (in liquid crystalline phase)[12] | Small-Angle Neutron Scattering (SANS) / Small-Angle X-ray Scattering (SAXS) |
| Area per Lipid | ~0.62 - 0.65 nm² (at 50 °C)[9][13][14] | ~0.55 - 0.60 nm² (at 60 °C)[15] | 2H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Bending Rigidity (Kc) | ~(5-10) x 10-20 J | ~(10-15) x 10-20 J | Neutron Spin Echo (NSE) Spectroscopy |
Note: The bending rigidity values are estimates for the general class of saturated phosphatidylcholines, and specific values for this compound and DSPC-d83 may vary. The provided ranges reflect the general trend of increasing rigidity with longer acyl chains.
Experimental Workflow for Lipid Membrane Characterization
The following diagram illustrates a general workflow for the biophysical characterization of lipid membranes using the techniques discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. Bilayer thickness and lipid interface area in unilamellar extruded 1,2-diacylphosphatidylcholine liposomes: a small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyl Chain Order: A Comparative Analysis of DPPC-d71 and DPPG-d62
In the realm of lipidomics and membrane biophysics, understanding the conformational order of lipid acyl chains is paramount for elucidating membrane structure, dynamics, and function. This guide provides a detailed comparison of the acyl chain order of two common phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with perdeuterated acyl chains (DPPC-d71), and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), also with perdeuterated acyl chains (DPPG-d62). This comparison is crucial for researchers in drug development and cellular biology, as the physical state of the lipid bilayer can significantly influence protein interactions and membrane permeability.
The primary distinction between DPPC and DPPG lies in their headgroup structure and charge. DPPC possesses a zwitterionic phosphocholine (B91661) headgroup, while DPPG has a negatively charged phosphoglycerol headgroup. This difference in headgroup chemistry is a key determinant of their differential interactions with other molecules and their packing behavior within a bilayer.
Comparative Analysis of Acyl Chain Order
Studies utilizing deuterium (B1214612) nuclear magnetic resonance (²H NMR) spectroscopy have provided significant insights into the acyl chain order of these lipids. In protein-free bilayer systems, the average acyl chain orders for DPPC-d62 and DPPG-d62 have been observed to be very similar across a range of temperatures.[1] Both lipids exhibit comparable ranges of two-phase coexistence during the main phase transition from the gel to the liquid-crystalline state, and the midpoints of their transitions are also alike.[1]
However, the introduction of peripheral membrane components, such as pulmonary surfactant proteins, can induce notable differences in their acyl chain order. For instance, Surfactant Protein A (SP-A) has been shown to have little impact on the acyl chain order of DPPC-d62.[1][2] In contrast, SP-A narrows the temperature range over which DPPG-d62 transitions from a disordered to an ordered state.[1][2] On the other hand, Surfactant Protein B (SP-B) has been observed to decrease the average chain order of both lipids, both above and below the main phase transition temperature.[1][2]
The following table summarizes the key comparative findings on the acyl chain order of DPPC-d62 and DPPG-d62.
| Condition | DPPC-d62 Acyl Chain Order | DPPG-d62 Acyl Chain Order | Reference |
| Protein-Free Bilayer | Similar average chain order to DPPG-d62 across various temperatures. | Similar average chain order to DPPC-d62 across various temperatures. | [1] |
| With Surfactant Protein A (SP-A) | Little to no effect on acyl chain order. | Narrower temperature range for ordering at the liquid-crystal-to-gel transition. | [1][2] |
| With Surfactant Protein B (SP-B) | Lowered average chain order both above and below the main transition. | Lowered average chain order both above and below the main transition, with slightly less perturbation in the gel phase compared to DPPC-d62. | [1] |
| With SP-A and SP-B Combined | Perturbations in chain order are smaller than with SP-B alone. | Perturbations in chain order are smaller than with SP-B alone. | [1][2] |
Experimental Protocols
The primary technique for determining acyl chain order is solid-state deuterium (²H) NMR spectroscopy.[3] This method allows for the measurement of the orientational order parameter (S_CD) for each deuterated carbon segment along the lipid acyl chains.
Sample Preparation:
-
Lipid Mixture Preparation : this compound or DPPG-d62 is mixed with non-deuterated lipids and any other components (e.g., proteins, cholesterol) in an organic solvent, typically chloroform (B151607) or a chloroform/methanol mixture.
-
Solvent Evaporation : The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
-
Vacuum Drying : The lipid film is further dried under high vacuum for several hours to remove any residual solvent.
-
Hydration : The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.
-
Vesicle Formation : The hydrated lipid suspension is subjected to several freeze-thaw cycles and then extruded through polycarbonate filters with a defined pore size to form unilamellar or multilamellar vesicles.
²H NMR Spectroscopy:
-
Instrumentation : A high-field solid-state NMR spectrometer equipped with a quadrupole echo pulse sequence is used.
-
Data Acquisition : The ²H NMR spectra are acquired at various temperatures, especially around the phase transition temperature of the lipids. The quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire) is employed to overcome the dead-time problem and to acquire undistorted spectra of the broad signals from the lipid acyl chains.
-
Data Analysis : The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet powder pattern. The order parameter (S_CD) for each C-²H bond is then calculated using the following equation:
S_CD = (4/3) * (h / e²qQ) * Δν_Q
where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
Visualizing Key Concepts
To better understand the comparison, the following diagrams illustrate the molecular structures of DPPC and DPPG and the experimental workflow for determining acyl chain order.
References
- 1. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DPPC and DPPG environments in pulmonary surfactant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H nuclear magnetic resonance order parameter profiles suggest a change of molecular shape for phosphatidylcholines containing a polyunsaturated acyl chain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking DPPC-d71 Liposome Preparation Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate liposome (B1194612) preparation method is a critical step that dictates the physicochemical properties and, ultimately, the in-vivo performance of the formulation. This guide provides an objective comparison of common preparation methods for liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely used phospholipid in drug delivery systems.
Performance Comparison of Preparation Methods
The choice of preparation technique significantly impacts critical quality attributes of liposomes, including vesicle size (hydrodynamic diameter), polydispersity index (PDI), and encapsulation efficiency (EE). The following table summarizes quantitative data obtained from studies utilizing different manufacturing processes for DPPC-based liposomes.
| Preparation Method | Vesicle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Notes |
| Thin-Film Hydration + Extrusion | 99.7 ± 3.5 | 0.21 ± 0.02 | 13.2 ± 1.1 (for DHA) | This method produces unilamellar vesicles with a homogenous size distribution. The encapsulation efficiency can be relatively low for some molecules due to the passive entrapment mechanism.[1] |
| Thin-Film Hydration + Bath Sonication | 381.2 ± 7.8 | 0.45 ± 0.04 | 26.7 ± 1.9 (for DHA) | Bath sonication is a lower-energy method that results in larger, more polydisperse vesicles, which may be multilamellar.[1] |
| Thin-Film Hydration + Probe Sonication | 90.1 ± 2.3 | 0.23 ± 0.01 | 56.9 ± 5.2 (for DHA) | Probe sonication is a high-energy method that effectively reduces vesicle size, creating small unilamellar vesicles (SUVs) and leading to significantly higher encapsulation efficiency for lipophilic molecules.[1] |
| Ethanol Injection | ~142 - 151 | ~0.14 - 0.19 | Not Reported | Produces small vesicles with good homogeneity. The final size can be influenced by parameters like injection rate and lipid concentration. Data shown is for a DPPC:Cholesterol (70:30) formulation.[2] |
| Centrifugation (from w/fc nano-emulsion) | Not Specified | Not Specified | 83 (for Fluorescein-sodium) | A novel method that can achieve very high encapsulation efficiencies for hydrophilic molecules in pure DPPC liposomes.[3] |
Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the encapsulated agent. The data from uses the lipophilic molecule Docosahexaenoic Acid (DHA) as a model, while uses the hydrophilic molecule Fluorescein-sodium. Direct comparison of EE values across different encapsulated molecules should be made with caution.
Experimental Workflows and Logical Relationships
A general workflow for liposome preparation and characterization is essential for reproducible results. The process begins with the formation of a lipid film or solution, followed by hydration and energy input to form vesicles, and concludes with purification and characterization.
The selection of a specific size reduction technique is a critical decision point that influences the final product characteristics.
References
- 1. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preserving the Integrity of Liposomes Prepared by Ethanol Injection upon Freeze-Drying: Insights from Combined Molecular Dynamics Simulations and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Effects of Deuterium on DPPC-d71 Membrane Packing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in lipid molecules offers a powerful tool for investigating the structure and dynamics of cell membranes. This guide provides a comparative analysis of the effects of acyl chain perdeuteration on the packing of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, a widely used model for biological membranes. By leveraging experimental data from various biophysical techniques, we explore the subtle yet significant alterations in membrane properties induced by the C-D bond's shorter and stronger nature compared to the C-H bond. Understanding these isotopic effects is crucial for the accurate interpretation of data from neutron scattering and certain NMR spectroscopy experiments where deuterated lipids are indispensable.
Quantitative Comparison of Protiated and Deuterated DPPC Membranes
The replacement of hydrogen with deuterium in the acyl chains of DPPC (resulting in DPPC-d62 or similar) leads to measurable changes in key membrane structural parameters. The following table summarizes these differences, drawing from molecular dynamics simulations and experimental data. It is important to note that experimental conditions such as temperature and hydration can influence these values.
| Property | Protiated DPPC (DPPC-h62) | Perdeuterated DPPC (DPPC-d62) | Key Observations |
| Area per Lipid (APL) | ~61-65 Ų (at 50°C)[1][2][3] | Expected to be slightly smaller | Deuteration leads to stronger van der Waals interactions between the acyl chains, resulting in a more condensed packing and a smaller area per lipid molecule. |
| Bilayer Thickness | ~36-38 Å (at 50°C)[4] | Expected to be slightly larger | The more ordered and tightly packed deuterated chains lead to a thicker membrane. |
| Main Phase Transition Temperature (Tm) | ~41-42°C[5][6][7][8][9] | ~1-2°C lower than protiated DPPC[10] | The lower transition temperature in deuterated DPPC is attributed to the altered inter-chain interactions and vibrational dynamics. |
| Acyl Chain Order Parameter (S_CD) | Varies along the acyl chain | Generally higher than protiated DPPC[10] | The C-D bonds are shorter and less flexible, leading to a higher degree of order (less conformational freedom) in the deuterated acyl chains. |
Alternative Lipid Systems for Comparison
While DPPC is a cornerstone of membrane research, other lipid systems offer different physical properties that can be valuable for specific research questions.
| Lipid System | Key Characteristics & Comparison to DPPC |
| Dimyristoylphosphatidylcholine (DMPC) | DMPC has shorter acyl chains (14 carbons) compared to DPPC (16 carbons), resulting in a lower main phase transition temperature (around 24°C) and a thinner, more fluid membrane at physiological temperatures.[11][12] This makes it suitable for studying phenomena in a more fluid membrane state. |
| Palmitoyloleoylphosphatidylcholine (POPC) | POPC is a mixed-chain lipid with one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain. The kink in the unsaturated chain leads to a much lower transition temperature (around -2°C) and a significantly larger area per lipid compared to DPPC.[13][14][15] This system is often used to model more fluid and biologically realistic membranes. |
Experimental Protocols
The investigation of isotopic effects on lipid membranes relies on a suite of sophisticated biophysical techniques. Below are overviews of the key experimental methodologies.
Deuterium NMR (²H-NMR) Spectroscopy
Deuterium NMR is a powerful technique to probe the orientation and dynamics of specific C-D bonds within a lipid molecule.
Sample Preparation:
-
Lyophilized DPPC-d62 is hydrated with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.
-
The lipid dispersion is subjected to several freeze-thaw cycles to ensure homogeneity.
-
The sample is then transferred to a suitable NMR tube.[16][17][18][19][20]
Data Acquisition and Analysis:
-
²H-NMR spectra are acquired as a function of temperature.
-
The quadrupolar splitting (ΔνQ) is measured from the spectra.
-
The acyl chain order parameter (S_CD) is calculated from the quadrupolar splitting, providing information about the time-averaged orientation of the C-D bond with respect to the bilayer normal.[10]
Neutron Scattering
Neutron scattering techniques, such as small-angle neutron scattering (SANS), are highly sensitive to the isotopic composition of a sample, making them ideal for studying deuterated systems.
Sample Preparation:
-
Unilamellar vesicles (ULVs) of DPPC-d62 are prepared by extrusion or sonication.
-
The vesicles are dispersed in a contrast-matched solvent (often a mixture of H₂O and D₂O) to highlight the scattering from the lipid bilayer.[21][22][23][24][25]
Data Acquisition and Analysis:
-
SANS experiments are performed at a neutron scattering facility.
-
The scattering intensity is measured as a function of the scattering vector, q.
-
The data is fitted to a model of the vesicle structure to extract parameters such as bilayer thickness and area per lipid.[21][25]
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the lipid bilayer, allowing for the detailed analysis of structural and dynamic properties.
Simulation Setup:
-
A bilayer of DPPC-d62 molecules is constructed in a simulation box.
-
The bilayer is solvated with water molecules.
-
Appropriate force fields that account for the properties of deuterated lipids are used.[26][27]
Simulation and Analysis:
-
The system is equilibrated and then a production simulation is run for a sufficient length of time (typically nanoseconds to microseconds).
-
Trajectories are analyzed to calculate properties such as area per lipid, bilayer thickness, and deuterium order parameters.[3][28]
Experimental Workflow for Studying Isotopic Effects
The following diagram illustrates a typical workflow for investigating the isotopic effects of deuterium on DPPC membrane packing.
Caption: Experimental workflow for comparing protiated and deuterated DPPC membranes.
Signaling Pathways and Logical Relationships
The impact of deuterium substitution on membrane packing can be understood through a logical progression of effects at the molecular level.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.uclouvain.be [sites.uclouvain.be]
- 17. Sample Preparation [chemie.uni-wuppertal.de]
- 18. sites.bu.edu [sites.bu.edu]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
- 20. NMR Sample Preparation | Cal State LA [calstatela.edu]
- 21. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neutron scattering studies on dynamics of lipid membranes [ouci.dntb.gov.ua]
- 24. pubs.aip.org [pubs.aip.org]
- 25. impact.ornl.gov [impact.ornl.gov]
- 26. Molecular Dynamics Simulations of DPPC Bilayers Using “LIME,” a New Coarse-grained Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. Structure of dipalmitoylphosphatidylcholine/cholesterol bilayer at low and high cholesterol concentrations: molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DPPC-d71: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Pre-Disposal and Handling
Before beginning any work with DPPC-d71, ensure you are familiar with its potential hazards. The available information on DPPC is conflicting; some sources classify it as a non-hazardous substance[2][3], while others indicate it may be harmful if swallowed, cause skin and eye irritation, and suspect it of causing cancer and reproductive toxicity[4]. Therefore, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impervious protective gloves |
| Eye Protection | Safety goggles with side-shields |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation. |
Step-by-Step Disposal Procedure for this compound
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
The container should be clean, dry, and sealable[1]. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71"), the approximate quantity, and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents[5].
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill immediately[1].
-
For solid this compound, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a labeled waste container[1].
-
For solutions, absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.
-
Place all contaminated materials into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
-
Major Spills:
Disposal Decision Workflow
The following diagram outlines the general workflow for the proper disposal of this compound.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound.
References
Essential Safety and Logistical Information for Handling DPPC-d71
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of DPPC-d71
This document provides crucial safety and logistical information for the handling of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (this compound). Given the conflicting hazard information available for similar compounds, a conservative approach to safety is strongly recommended.
Hazard Assessment
There are conflicting Safety Data Sheets (SDS) for Dipalmitoylphosphatidylcholine (DPPC). One SDS from MedChemExpress for the unlabeled compound identifies several hazards, including acute toxicity, skin and eye irritation, and suspected carcinogenicity and reproductive toxicity[1]. However, other sources, including an SDS for a highly deuterated version (DPPC D80, 98%) and other unlabeled versions, classify the compound as not hazardous[2][3].
In the absence of a specific SDS for this compound and due to these discrepancies, it is prudent to handle the compound as potentially hazardous.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a conservative assessment of potential hazards.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended if handling large quantities or if dust is generated and ventilation is inadequate. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Storage:
-
Store this compound at -20°C in a tightly sealed container to prevent moisture absorption[4].
-
Keep the container in a dry, well-ventilated place.
Preparation and Handling:
-
Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Personal Protective Equipment: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the powdered form, do so in an enclosure that minimizes dust generation, such as a balance enclosure or a fume hood.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If necessary, use gentle agitation or sonication to aid dissolution.
-
Spill Management: In case of a spill, avoid creating dust. Moisten the spilled powder with a damp cloth or paper towel before carefully wiping it up. Place the contaminated materials in a sealed bag for disposal as chemical waste.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for organic or aqueous waste, as appropriate. Do not mix incompatible waste streams[5].
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are securely closed and properly labeled with the contents.
-
Store waste containers in a designated satellite accumulation area within the laboratory[6].
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].
-
Never dispose of this compound or its waste down the drain or in the regular trash[8][9].
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Logical Relationship of Safety Precautions
This diagram shows the relationship between the potential hazards of this compound and the corresponding safety measures.
Caption: Relationship between hazards and safety measures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. isotope.com [isotope.com]
- 4. This compound | FB Reagents [fbreagents.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
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